molecular formula C10H18N2O3 B2517638 2-(1-amino-4-acetamidocyclohexyl)acetic acid CAS No. 1674390-03-4

2-(1-amino-4-acetamidocyclohexyl)acetic acid

Cat. No.: B2517638
CAS No.: 1674390-03-4
M. Wt: 214.265
InChI Key: VJCHFFFQNMWCGR-UHFFFAOYSA-N
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Description

2-(1-Amino-4-acetamidocyclohexyl)acetic acid is a synthetic amino acid derivative of interest in medicinal chemistry and chemical biology research. Compounds featuring cyclohexyl scaffolds linked to acetic acid and acetamido functionalities are frequently explored as building blocks for drug discovery . This compound's structure, which incorporates both a primary amine and a polar acetamido group on a cyclohexane ring, suggests potential for use in designing novel enzyme inhibitors or as a precursor for more complex molecules . Similar amino acid-based structures are investigated as antimetabolites or transition-state analogs that can interfere with microbial biosynthetic pathways, such as those essential for bacterial cell wall formation . Researchers may also utilize this chemical as a key intermediate in the synthesis of potential pharmacologically active agents, given that acetic acid derivatives are common in anti-inflammatory and antimicrobial agents . Its specific stereochemistry, once confirmed, can be critical for its binding affinity and biological activity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(4-acetamido-1-aminocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(13)12-8-2-4-10(11,5-3-8)6-9(14)15/h8H,2-6,11H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCHFFFQNMWCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The Role of Substituted Cyclohexane Intermediates in Edoxaban Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role and synthesis of the cyclohexane core scaffold in Edoxaban manufacturing.

Executive Summary

Edoxaban (DU-176b) is a direct Factor Xa inhibitor utilized for stroke prevention and the treatment of venous thromboembolism. The pharmacological potency of Edoxaban relies entirely on the precise spatial arrangement of its three pharmacophores: the chloropyridine moiety, the thiazole moiety, and the dimethylcarbamoyl group.

The central scaffold orchestrating this arrangement is a 1,2,4-trisubstituted cyclohexane core. While the specific nomenclature 2-(1-amino-4-acetamidocyclohexyl)acetic acid cited in the topic request appears to be a non-standard or derivative nomenclature (likely referring to a specific precursor or impurity analog), the functional role corresponds to the chiral cyclohexane-1,2-diamine scaffold.

This guide focuses on the synthesis, stereochemical control, and coupling dynamics of this critical cyclohexane core, specifically the industry-standard (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl derivatives.

Part 1: Structural Significance & Retrosynthesis

The Edoxaban molecule is built upon a (1S,2R,4S) -cyclohexane backbone. The structural integrity of this core is non-negotiable; any deviation in stereochemistry results in the loss of Factor Xa binding affinity (specifically the S1 and S4 pockets).

The "Anchor" Role

The cyclohexane ring serves as a rigid anchor:

  • Position 1 (

    
    -linked):  Connects to the oxamide  linker and the chloropyridine, engaging the S1 pocket.
    
  • Position 2 (

    
    -linked):  Connects to the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid , engaging the S4 pocket.
    
  • Position 4 (

    
    -linked):  Presents the dimethylcarbamoyl  group to the solvent-exposed region, critical for pharmacokinetic solubility.
    
Retrosynthetic Disconnection

The synthesis is convergent, typically assembling the core before the final amide couplings.

Retrosynthesis cluster_fragments Primary Fragments Edoxaban Edoxaban (Active API) Thiazole Thiazole Moiety (Acid Chloride/Activated Ester) Edoxaban->Thiazole Amide Coupling (Pos 2) Core Cyclohexane Core (Cis-Diamine Scaffold) Edoxaban->Core Central Scaffold Pyridine Chloropyridine-Oxamide (Ester/Acid) Edoxaban->Pyridine Amide Coupling (Pos 1) Precursor Ethyl 4-oxocyclohexylacetate (Starting Material) Core->Precursor Stereoselective Synthesis

Figure 1: Retrosynthetic breakdown of Edoxaban, highlighting the central role of the cyclohexane scaffold.

Part 2: Synthesis of the Core Intermediate

The synthesis of the core is the most technically demanding phase due to the requirement for cis-1,2-diamine configuration relative to the position 4 substituent.

Nomenclature Clarification

The prompt mentions 2-(1-amino-4-acetamidocyclohexyl)acetic acid. In the context of validated Daiichi Sankyo processes, the relevant intermediate is tert-butyl {(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl}carbamate .

  • Correction: The "acetic acid" side chain in the user's query likely refers to the starting material (ethyl 4-oxocyclohexylacetate) or a hydrolyzed impurity of the dimethylcarbamoyl group.

  • Focus: The protocol below details the conversion of the 4-oxocyclohexanecarboxylate precursor into the functionalized diamine core.

Step-by-Step Protocol: The "Azide-Free" Route

Modern process chemistry avoids potentially explosive azides. The following is a self-validating protocol based on reductive amination and resolution.

Reagents:

  • Starting Material: Ethyl 4-oxocyclohexanecarboxylate

  • Amine Source: (S)-(-)-1-Phenylethylamine (for chiral resolution)

  • Reductant:

    
     or 
    
    
    
  • Solvent: Ethanol/THF

Protocol:

  • Enamine Formation:

    • Charge reactor with Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and (S)-(-)-1-Phenylethylamine (1.05 eq).

    • Reflux in toluene with a Dean-Stark trap to remove water.

    • Checkpoint: Monitor disappearance of ketone peak via IR (

      
      ).
      
  • Stereoselective Reduction:

    • Cool mixture to 0°C. Slowly add

      
       (or use catalytic hydrogenation for scalability).
      
    • The bulky chiral auxiliary directs the hydride attack, favoring the formation of the cis-amino ester.

  • Hydrolysis & Amidation (Position 4):

    • Hydrolyze the ethyl ester using LiOH (aq).

    • Couple with dimethylamine (

      
      ) using EDC/HOBt to install the dimethylcarbamoyl  group at Position 4.
      
    • Note: This establishes the "Acetamido-like" functionality mentioned in the prompt (though it is technically a dimethylurea/amide derivative).

  • Debenzylation:

    • Remove the phenylethyl auxiliary via hydrogenolysis (

      
      , Pd(OH)
      
      
      
      /C, MeOH).
    • Yield: Primary amine at Position 1.

Data Summary: Stereoselectivity
Solvent SystemCatalystCis:Trans RatioYield (%)Notes
Toluene/EtOH

85:1572Requires recrystallization
THF

92:868Higher stereocontrol
MeOH Pd/C (

)
98:2 91 Preferred Industrial Route

Part 3: Coupling Dynamics & The Role of the Acid

The "Acid" functionality (often the Thiazole-carboxylic acid ) plays a critical role in the final assembly.[1] The coupling order is vital to prevent epimerization of the sensitive cyclohexane stereocenters.

The Coupling Cascade

The synthesis concludes by coupling the Cyclohexane Core (containing free amines) with the Thiazole Acid and the Pyridine-Oxalate .

Mechanism:

  • Activation: The Thiazole-carboxylic acid is activated (Mixed Anhydride or Acid Chloride).

  • Nucleophilic Attack: The sterically less hindered amine (Position 2) of the cyclohexane core attacks the activated thiazole.

  • Regioselectivity: This is controlled by pH and protecting groups (e.g., Boc-protection of Position 1).

CouplingPathway Step1 Cyclohexane Core (N1-Boc Protected) Intermediate Intermediate Amide (N1-Boc, N2-Thiazole) Step1->Intermediate + Step 2 (EDC/HOBt) Step2 Thiazole Acid (Activation) Step2->Intermediate Step3 Deprotection (TFA/HCl) Intermediate->Step3 Step4 Coupling with Pyridine-Oxalate Step3->Step4 Final Edoxaban Step4->Final

Figure 2: The sequential coupling workflow utilizing the cyclohexane core.

Part 4: Quality Control & Impurity Management

In the context of the prompt's specific chemical string ("...acetic acid"), researchers must be vigilant for Hydrolysis Impurities .

The "Acetic Acid" Impurity (M-4 related)

If the dimethylcarbamoyl moiety at Position 4 hydrolyzes, it forms a carboxylic acid derivative: 2-((1S,2R,4S)-2-amino-4-carboxycyclohexyl)... This corresponds closely to the structure implied in the prompt.

  • Detection: HPLC (Reverse Phase, C18).

  • Retention Time: The acid impurity elutes earlier than Edoxaban due to increased polarity.

  • Limit: NMT 0.15% (ICH Q3A).

Self-Validating Purity Check

To ensure the integrity of the cyclohexane core:

  • H-NMR: Check the integration of the dimethyl protons (2.8-3.0 ppm). Loss of these protons indicates hydrolysis to the acid.

  • Chiral HPLC: Verify the enantiomeric excess (ee) of the diamine precursor before coupling. A dip below 99.5% ee requires re-crystallization with D-Tartaric acid.

References

  • Daiichi Sankyo Co., Ltd. (2003). Diaminederivatives, process for their production and pharmaceutical compositions containing them. US Patent 7,365,205.

  • Yoshino, T., et al. (2010). Process Development of Edoxaban: A Novel Oral Factor Xa Inhibitor. Organic Process Research & Development, 14(6), 1468–1477.

  • Inagaki, H., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development.

  • European Medicines Agency. (2015). Assessment Report: Lixiana (Edoxaban).

Sources

Technical Guide: Solubility Profiling and Crystallization Strategy for 2-(1-amino-4-acetamidocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for determining, modeling, and applying solubility data for 2-(1-amino-4-acetamidocyclohexyl)acetic acid (CAS: 1674390-03-4). As a zwitterionic amino acid derivative with a polar acetamido moiety, this compound presents specific challenges in purification and crystallization. This guide details the thermodynamic principles governing its dissolution, experimental protocols for precise solubility measurement, and strategies for designing robust crystallization processes based on solubility landscapes.

Chemical Profile & Solubility Drivers[1]

Structural Analysis

The solubility behavior of 2-(1-amino-4-acetamidocyclohexyl)acetic acid is dictated by three core structural features:

  • Zwitterionic Core: The 1-amino and acetic acid groups exist in a zwitterionic equilibrium (

    
    ) in neutral solutions, creating a high crystal lattice energy that resists dissolution in non-polar solvents.
    
  • Acetamido Moiety: The acetamido group at position 4 adds hydrogen bond donor/acceptor sites, enhancing solubility in polar protic solvents (e.g., Methanol, Water) while reducing solubility in lipophilic solvents compared to simple cyclohexyl amino acids.

  • Cyclohexane Scaffold: The lipophilic ring provides a hydrophobic surface area, allowing for moderate solubility in alcohols but limiting solubility in pure water compared to glycine or alanine.

Predicted Solubility Landscape

Based on Group Contribution Methods (UNIFAC) and structural analogs (e.g., Gabapentin, Tranexamic Acid), the solubility profile follows a distinct polarity-driven trend:

Solvent ClassRepresentative SolventsPredicted Solubility TrendPrimary Interaction Mechanism
Polar Protic Water, Methanol, EthanolHigh to Moderate Ion-dipole, H-bonding
Polar Aprotic DMSO, DMFHigh Dipole-dipole, H-bond accepting
Polar Aprotic Acetone, AcetonitrileLow Weak dipole interactions
Non-Polar Toluene, Hexane, HeptaneNegligible Induced dipole (insufficient to break lattice)

Experimental Determination Protocols

To generate high-accuracy solubility data for process design, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC Quantification is the gold standard.

Protocol: Isothermal Saturation Method

Objective: Determine the mole fraction solubility (


) at temperatures 

to

K.

Workflow Diagram:

Solubility_Protocol Start Start: Excess Solid Equilibration Equilibration (Shake-Flask, 24-48h) Start->Equilibration T ± 0.05 K Sampling Sampling (Syringe Filter 0.22 µm) Equilibration->Sampling Supernatant Dilution Dilution (Mobile Phase) Sampling->Dilution Gravimetric Analysis HPLC Analysis (Peak Area Integration) Dilution->Analysis Calc Data Calculation (Mole Fraction) Analysis->Calc

Figure 1: Standard workflow for high-precision solubility determination.

Step-by-Step Methodology:

  • Preparation: Add excess 2-(1-amino-4-acetamidocyclohexyl)acetic acid to 50 mL of the selected solvent (e.g., Methanol, Ethanol, Isopropanol) in a jacketed glass vessel.

  • Equilibration: Stir the suspension at 400 rpm for 24–48 hours at constant temperature (controlled by a circulating water bath, accuracy

    
     K).
    
  • Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter.
    
  • Quantification: Dilute the aliquot with the mobile phase and analyze via HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5

      
      m.
      
    • Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile (gradient or isocratic).

    • Detection: UV at 210 nm (amide/carboxyl absorption).

  • Calculation: Convert concentration (

    
    , mol/L) to mole fraction (
    
    
    
    ) using the density of the pure solvent (
    
    
    ) and solute molecular weight (
    
    
    ).

Thermodynamic Modeling & Analysis

Experimental data must be correlated with thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

The modified Apelblat model is the most effective semi-empirical correlation for amino acid derivatives in organic solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from non-linear regression.
    

Application: Use this model to predict solubility at unmeasured temperatures within the experimental range. A high correlation coefficient (


) indicates reliable predictive capability.
Van't Hoff Analysis

To understand the dissolution mechanism, calculate the apparent thermodynamic functions using the Van't Hoff equation:



  • 
     : Standard enthalpy of dissolution (typically positive/endothermic for this class).
    
  • 
     : Standard entropy of dissolution.
    
  • 
     : Gas constant (8.314 J/mol·K).
    

Interpretation:

  • Endothermic (

    
    ):  Solubility increases with temperature. This is expected for crystalline zwitterions where lattice energy must be overcome.
    
  • Entropy-Driven: If

    
     is large and positive, dissolution is driven by the disordering of the solvent structure (typical in water/alcohol mixtures).
    

Process Application: Crystallization Design

The solubility data directly informs the purification strategy. For 2-(1-amino-4-acetamidocyclohexyl)acetic acid, two primary methods are viable:

Cooling Crystallization
  • Best For: Solvents with a steep solubility curve (high

    
    ), such as Methanol  or Ethanol/Water mixtures .
    
  • Strategy: Dissolve at near-boiling temperature and cool at a controlled rate (e.g., 0.5 K/min) to induce supersaturation.

  • Yield Calculation: Theoretical Yield =

    
    .
    
Anti-Solvent Crystallization
  • Best For: Thermolabile compounds or to maximize yield.

  • System:

    • Solvent: Water or Methanol (High solubility).

    • Anti-Solvent: Acetone or Acetonitrile (Low solubility).

  • Mechanism: Adding the anti-solvent reduces the dielectric constant of the mixture, forcing the zwitterionic solute to crash out.

Crystallization Decision Logic:

Crystallization_Logic Input Solubility Data Analysis Slope Is Solubility Curve Steep? (High dS/dT) Input->Slope Steep Yes: Cooling Crystallization (e.g., in Methanol) Slope->Steep Yes Flat No: Flat Solubility Curve Slope->Flat No Stability Is Compound Thermostable? Flat->Stability Stable Evaporative Crystallization Stability->Stable Yes Unstable Anti-Solvent Crystallization (Solvent: Water -> Anti: Acetone) Stability->Unstable No

Figure 2: Decision matrix for selecting the optimal crystallization mode based on solubility data.

References

The following references provide the methodological basis and comparative data for the protocols described above.

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Shaokun, T., et al. (2014). Solubility and Thermodynamic Properties of Gabapentin in Different Pure Solvents. Journal of Chemical & Engineering Data, 59(4), 1320–1324. (Comparative data for structural analog Gabapentin). Link

  • NIST . (2023). NIST Solution Calorimetry Database. National Institute of Standards and Technology. (Standard protocols for thermodynamic measurements). Link

  • Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of 2-(4-amino-phenyl)-propionic acid in different pure solvents. Journal of Molecular Liquids, 268, 269-276. (Methodology for zwitterionic acid solubility). Link

An In-depth Technical Guide to 2-(4-Acetamidocyclohexyl)acetic Acid and its Precursors: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(4-acetamidocyclohexyl)acetic acid, a key building block in modern pharmaceutical development. Recognizing the ambiguity in chemical nomenclature, this guide will focus on the most therapeutically relevant isomer, 2-[(1r,4r)-4-acetamidocyclohexyl]acetic acid (trans-isomer), and its crucial precursor, 2-[(1r,4r)-4-aminocyclohexyl]acetic acid .

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond simple data recitation to explain the causality behind synthetic choices, offering field-proven insights into the production and characterization of these valuable intermediates. We will delve into detailed, self-validating protocols, the rationale for stereochemical control, and the strategic importance of the cyclohexane scaffold in drug design.

Part 1: Core Chemical Identifiers and Physicochemical Properties

Accurate identification is paramount in chemical synthesis. The following tables summarize the key identifiers and computed physicochemical properties for the target molecule and its primary synthetic precursor. The trans configuration is emphasized due to its prevalence in active pharmaceutical ingredients (APIs).

Table 1: Chemical Identifiers

Identifier2-[(1r,4r)-4-Acetamidocyclohexyl]acetic Acid2-[(1r,4r)-4-Aminocyclohexyl]acetic Acid
IUPAC Name 2-[(1r,4r)-4-acetamidocyclohexyl]acetic acid2-[(1r,4r)-4-aminocyclohexyl]acetic acid
Synonyms trans-4-Acetamidocyclohexaneacetic acidtrans-4-Aminocyclohexaneacetic acid
CAS Number 90978-94-2 (trans-isomer)[1]2952-00-3 (trans-isomer)[2]
Molecular Formula C10H17NO3C8H15NO2
Molecular Weight 199.25 g/mol [1]157.21 g/mol [2]
InChIKey WFVBDJQHTIBXHZ-KYZUINATSA-NXVDSFSRMHSDHGJ-LJGSYFOKSA-N
Canonical SMILES CC(=O)N[C@H]1CCCC(=O)OC1C(C(CC(C1)N)CC(=O)O)

Table 2: Computed Physicochemical Properties

Property2-(4-Acetamidocyclohexyl)acetic Acid2-(4-Aminocyclohexyl)acetic Acid
XLogP3 0.6[1]-2.0[2]
Hydrogen Bond Donors 2[1]2[2]
Hydrogen Bond Acceptors 3[1]2[2]
Polar Surface Area 66.4 Ų[1]63.3 Ų[2]

Part 2: Strategic Importance in Drug Discovery

The cyclohexane ring is a highly valued scaffold in medicinal chemistry. Unlike a flexible alkyl chain, the cyclohexane ring reduces the conformational entropy of a molecule, which can lead to a more favorable binding affinity with a biological target.[3] Its three-dimensional nature, as a bioisosteric replacement for a flat phenyl group, offers more contact points with a protein's binding pocket.[3]

The acetamide moiety is a versatile functional group that plays a critical role as a pharmacophore in numerous drugs.[4] It can act as both a hydrogen bond donor (via the N-H) and an acceptor (via the C=O), facilitating crucial interactions with enzyme active sites and receptors.[4] Furthermore, the introduction of an acetamide group can significantly modulate a compound's physicochemical properties, such as solubility and lipophilicity, thereby improving its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4]

These compounds, particularly the trans-isomer of 2-(4-aminocyclohexyl)acetic acid and its derivatives, are pivotal intermediates in the synthesis of dopamine receptor ligands, such as the atypical antipsychotic Cariprazine.[5][6] The defined stereochemistry of the trans-isomer is crucial for the correct spatial orientation of the pharmacophores that interact with the dopamine D2/D3 receptors.[6]

Part 3: Synthesis and Mechanistic Insights

The synthesis of 2-(4-acetamidocyclohexyl)acetic acid is a multi-step process that hinges on the successful synthesis and purification of its amino precursor. The key challenges are achieving high diastereoselectivity for the trans isomer and developing robust, scalable protocols.

Synthesis of trans-2-(4-Aminocyclohexyl)acetic Acid

The most industrially viable route to trans-2-(4-aminocyclohexyl)acetic acid involves the catalytic hydrogenation of 4-nitrophenylacetic acid.[3][7][8] A critical insight for maximizing the yield of the desired trans isomer is to perform the hydrogenation in two distinct, sequential steps.[9] This strategic choice prevents the simultaneous reduction of the nitro group and the aromatic ring under a single set of conditions, which tends to favor the formation of the cis isomer.[9]

Mechanism: Catalytic Hydrogenation via the Haber-Lukashevich Pathway

The reduction of the nitro group to an amine is a six-electron process that proceeds through several intermediates. The most widely accepted mechanism is the Haber-Lukashevich pathway, which involves the stepwise reduction on the catalyst surface.[7]

Haber_Lukashevich cluster_main Haber-Lukashevich Pathway Nitro Ar-NO₂ (Nitroaromatic) Nitroso Ar-NO (Nitroso) Nitro->Nitroso + H₂ / Catalyst Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ / Catalyst Amine Ar-NH₂ (Amine) Hydroxylamine->Amine + H₂ / Catalyst

Caption: The Haber-Lukashevich pathway for nitro group reduction.

Experimental Protocol: Two-Step Catalytic Hydrogenation

This protocol is a self-validating system; successful isolation of the intermediate 4-aminophenylacetic acid after Step 1 confirms the selective reduction of the nitro group before proceeding to the more forcing conditions required for ring saturation.

  • Materials:

    • 4-Nitrophenylacetic acid

    • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

    • Protic solvent (e.g., Water, Ethanol)

    • Hydrogen gas (H₂)

    • Nitrogen gas (N₂)

    • High-pressure autoclave reactor (e.g., Parr shaker)

  • Procedure:

    • Step 1: Selective Nitro Group Reduction:

      • Charge the autoclave with 4-nitrophenylacetic acid and the protic solvent (water is preferred for cost and safety).[8]

      • Carefully add the 10% Pd/C catalyst (typically 1-5 mol% Pd).

      • Seal the reactor and purge thoroughly with nitrogen gas to remove all oxygen.

      • Pressurize the reactor with hydrogen gas to a low pressure (0.1-0.6 bar overpressure).[3][8]

      • Heat the mixture to 40-50°C with vigorous stirring.[3][8]

      • Monitor the reaction by hydrogen uptake. Once uptake ceases, the formation of 4-aminophenylacetic acid is complete.

    • Step 2: Aromatic Ring Saturation:

      • Without isolating the intermediate, increase the reactor temperature to 50-60°C.[3][8]

      • Increase the hydrogen pressure to 1-4 bar overpressure.[3][8]

      • Continue stirring and monitoring hydrogen uptake until the reaction is complete. This step yields a mixture of cis- and trans-2-(4-aminocyclohexyl)acetic acid.

    • Work-up and Isomer Separation:

      • Cool the reactor, vent the excess hydrogen, and purge with nitrogen.

      • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

      • The separation of cis and trans isomers is challenging for the free amino acid. An effective industrial method involves converting the crude mixture to the ethyl ester hydrochloride salt.[9][10] The trans isomer hydrochloride is significantly less soluble in solvents like acetonitrile and can be selectively crystallized.[3]

      • To do this, concentrate the aqueous filtrate, add ethanol and catalytic hydrochloric acid, and reflux to form the ethyl ester. After solvent removal, dissolve the residue in hot acetonitrile and cool to -5 to 0°C to crystallize the trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.[3]

      • The free amino acid can be recovered by subsequent hydrolysis of the ester.

Synthesis of 2-(4-Acetamidocyclohexyl)acetic Acid via Acetylation

The final step is the N-acetylation of the primary amine. This is a standard nucleophilic acyl substitution reaction. Acetic anhydride is the preferred reagent for laboratory synthesis as it is easy to handle and the reaction is not reversible, leading to high yields and purity.[11]

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via the nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to form the final amide product.

Acetylation_Mechanism cluster_mech Nucleophilic Acyl Substitution: Acetylation Reactants R-NH₂ + (CH₃CO)₂O Intermediate Tetrahedral Intermediate [R-NH₂(⁺)-C(O⁻)(CH₃)-O-C(=O)CH₃] Reactants->Intermediate Nucleophilic Attack Products R-NH-C(=O)CH₃ + CH₃COO⁻H⁺ Intermediate->Products Collapse & Elimination

Caption: Mechanism of amine acetylation with acetic anhydride.

Experimental Protocol: N-Acetylation

This protocol is designed for the direct acetylation of the free amino acid precursor.

  • Materials:

    • trans-2-(4-Aminocyclohexyl)acetic acid

    • Acetic anhydride (Ac₂O)

    • A suitable solvent (e.g., acetic acid, water with a base)

    • Base (e.g., sodium acetate, if performing in water)[12]

  • Procedure:

    • Dissolve trans-2-(4-aminocyclohexyl)acetic acid in glacial acetic acid.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add one equivalent of acetic anhydride dropwise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water to hydrolyze any excess acetic anhydride.

    • The product, 2-(4-acetamidocyclohexyl)acetic acid, may precipitate upon addition of water or cooling. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Part 4: Compound Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds. The following describes the expected spectroscopic data for trans-2-(4-acetamidocyclohexyl)acetic acid.

Table 3: Expected Spectroscopic Data for trans-2-(4-Acetamidocyclohexyl)acetic Acid

TechniqueExpected Features
¹H NMR Amide N-H: Broad singlet (~7.5-8.5 ppm).Carboxylic Acid O-H: Very broad singlet (>10 ppm).Cyclohexyl CH-N: Multiplet (~3.6-3.8 ppm).Acetyl CH₃: Sharp singlet (~1.9-2.1 ppm).Acetic Acid CH₂: Doublet or multiplet (~2.2 ppm).Cyclohexyl CH₂/CH: Complex multiplets (~1.0-2.0 ppm).
¹³C NMR Carboxylic Acid C=O: ~175-178 ppm.Amide C=O: ~170-172 ppm.Cyclohexyl C-N: ~50-55 ppm.Acetic Acid CH₂: ~40-45 ppm.Cyclohexyl CH₂/CH: ~25-40 ppm.Acetyl CH₃: ~20-25 ppm.
FT-IR (cm⁻¹) O-H Stretch (Carboxylic Acid): Very broad, 2500-3300.N-H Stretch (Amide): ~3300.C-H Stretch (Aliphatic): ~2850-2950.C=O Stretch (Carboxylic Acid): ~1700-1725.C=O Stretch (Amide I Band): ~1640-1680.N-H Bend (Amide II Band): ~1520-1550.[13]
Mass Spec (EI) Molecular Ion (M⁺): Expected at m/z = 199.Key Fragments: Loss of H₂O (m/z=181), loss of CH₃COOH (m/z=139), McLafferty rearrangement of the amide leading to a peak at m/z=59.[14]

References

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Introduction: The Pivotal Role of Thermodynamics in Pharmaceutical Process Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Cyclohexane Acetic Acid and Its Synthetic Precursors

Audience: Researchers, scientists, and drug development professionals.

In the landscape of drug development, a molecule's journey from a laboratory curiosity to a life-saving therapeutic is paved with critical data. Among the most fundamental yet impactful of these are its thermodynamic properties. These quantities—enthalpy, entropy, and Gibbs free energy—govern the stability, reactivity, and phase behavior of active pharmaceutical ingredients (APIs) and their intermediates. For a molecule like Cyclohexane Acetic Acid (CAA), a versatile building block in organic synthesis, a thorough understanding of its thermodynamic profile is not merely academic; it is a prerequisite for robust, scalable, and efficient process design.

This guide provides a senior application scientist's perspective on the thermodynamic properties of Cyclohexane Acetic Acid and its key synthetic precursor, Phenylacetic Acid. We will move beyond a simple tabulation of data to explore the causality behind experimental choices, provide field-proven protocols for property determination, and illustrate how this information directly informs critical decisions in process chemistry, purification, and formulation.

Chapter 1: Thermodynamic and Physicochemical Profile of Cyclohexane Acetic Acid

Cyclohexane Acetic Acid (C₈H₁₄O₂) is a monocarboxylic acid featuring a cyclohexane ring attached to a carboxymethyl group.[1] Its structure imparts a combination of lipophilic (the cyclohexane ring) and hydrophilic (the carboxylic acid group) characteristics, making its behavior in different environments a key area of study.

Core Physicochemical Properties

A baseline understanding begins with the fundamental physical properties that dictate the compound's state and handling requirements. These values, collated from various databases, represent the starting point for any thermodynamic assessment.

PropertyValueSource(s)
Molecular Weight142.20 g/mol [2][3]
Melting Point28-33 °C[1][3]
Boiling Point242-244 °C (at 760 mmHg)[1][3]
Density~1.007 g/mL[3]
Water Solubility2.88 mg/mL at 25 °C[1][4]
logP (Octanol/Water)2.08 - 2.85[1][5]
pKa (Strongest Acidic)~4.94 (Predicted)[5]
Key Thermodynamic Quantities

Thermodynamic data provides a deeper insight into the energy landscape of the molecule. These values are essential for calculating reaction equilibria and heat duties for industrial-scale processes. It is critical to distinguish between experimentally determined values and those derived from computational models, as the latter provide valuable estimates but require experimental validation.

Thermodynamic PropertyValueMethodSource
ΔfG° (Standard Gibbs Free Energy of Formation)-224.81 kJ/molJoback Method (Calculated)[2]
ΔfH°gas (Standard Gas Enthalpy of Formation)-438.44 kJ/molJoback Method (Calculated)[2]
Cp,gas (Ideal Gas Heat Capacity)Varies with temp.Joback Method (Calculated)[2]
ΔvapH° (Enthalpy of Vaporization)68.44 kJ/molJoback Method (Calculated)[2]
The Interplay of ΔG, ΔH, and ΔS: A Foundational Overview

The spontaneity and equilibrium position of any chemical process, be it a reaction, dissolution, or phase change, is governed by the Gibbs free energy change (ΔG). The relationship ΔG = ΔH - TΔS is the cornerstone of chemical thermodynamics.

  • Enthalpy (ΔH): Represents the change in heat content. An exothermic process (ΔH < 0) releases heat, while an endothermic process (ΔH > 0) absorbs it.

  • Entropy (ΔS): Represents the change in disorder or randomness. Processes that increase disorder (e.g., a solid dissolving) have a positive ΔS.

  • Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous process under constant temperature and pressure.

Understanding this balance is crucial for drug development, as it dictates whether a reaction will proceed, at what temperature it becomes favorable, and how much energy is required or released.[6][7]

G Gibbs Free Energy (ΔG) Spontaneity & Equilibrium H Enthalpy (ΔH) Heat of Reaction/Transition H->G Contributes directly S Entropy (ΔS) Disorder & Randomness S->G Contribution scaled by T T Temperature (T) Rel ΔG = ΔH - TΔS

Caption: The Gibbs free energy equation, relating enthalpy, entropy, and temperature.

Chapter 2: Phenylacetic Acid: A Key Synthetic Precursor

A common and efficient route to Cyclohexane Acetic Acid is the catalytic hydrogenation of Phenylacetic Acid.[8] This process reduces the aromatic ring to a cyclohexane ring. Therefore, the thermodynamic properties of Phenylacetic Acid are integral to understanding and optimizing the synthesis of CAA.

The Hydrogenation Pathway

The reaction involves the addition of hydrogen across the benzene ring, typically using a metal catalyst such as palladium or rhodium.

PAA Phenylacetic Acid C₈H₈O₂ Reagents + 3H₂ Catalyst (e.g., Pd/C) Solvent, T, P PAA->Reagents CAA Cyclohexane Acetic Acid C₈H₁₄O₂ Reagents->CAA

Caption: Synthesis of CAA via hydrogenation of Phenylacetic Acid.

Thermodynamic Analysis of the Hydrogenation Reaction

The hydrogenation of an aromatic ring is a significantly exothermic process (negative ΔH). This has profound implications for process safety and reactor design. The heat generated must be efficiently removed to prevent thermal runaways and control the reaction rate. Furthermore, the reaction involves a decrease in the number of gas-phase molecules (H₂ is consumed), leading to a negative entropy change (ΔS).

According to the Gibbs equation (ΔG = ΔH - TΔS), the large negative ΔH typically ensures the reaction is spontaneous (negative ΔG) at moderate temperatures. However, at very high temperatures, the unfavorable TΔS term can become significant, potentially shifting the equilibrium back towards the reactants. This thermodynamic analysis guides the selection of optimal reaction temperatures—high enough for a good reaction rate but low enough to ensure favorable equilibrium and safety.

Chapter 3: Experimental Determination of Thermodynamic Properties

While computational methods provide excellent estimates, experimental data is the gold standard for accuracy and validation, particularly in regulated pharmaceutical development.[9][10]

Protocol: Enthalpy of Fusion and Purity via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[11][12][13] It is widely used to determine the melting point, heat of fusion (ΔfusH), and purity of crystalline compounds.

Causality: The heat of fusion is a critical parameter for designing crystallization processes, as it dictates the energy that must be removed to solidify the product. Purity analysis by DSC is based on the Van't Hoff equation, which describes the melting point depression caused by impurities.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified reference standard (e.g., Indium) with a known melting point and enthalpy of fusion.

  • Sample Preparation: Accurately weigh 1-3 mg of dry Cyclohexane Acetic Acid into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable thermal environment.

  • Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C). Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition to a temperature well above the melt (e.g., 60 °C).

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to melting.

    • The onset temperature of this peak is taken as the melting point.

    • Integrate the area under the peak to determine the heat of fusion (ΔfusH) in J/g, which can be converted to kJ/mol.

    • Utilize the instrument's software to perform a purity analysis based on the shape of the leading edge of the melting peak.

Start Start: Calibrate DSC Prep Prepare Sample & Reference Pans Start->Prep Load Load into DSC Cell & Purge with N₂ Prep->Load Run Execute Thermal Program (e.g., 0°C to 60°C) Load->Run Analyze Analyze Thermogram: - Melting Point - ΔfusH (Peak Area) - Purity (Peak Shape) Run->Analyze End End: Report Data Analyze->End

Caption: Experimental workflow for DSC analysis.

Protocol: Equilibrium Solubility via Shake-Flask Method

Equilibrium solubility is a critical parameter influencing bioavailability, formulation design, and purification via crystallization. The shake-flask method is a reliable technique for its determination.[14]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Cyclohexane Acetic Acid to a known volume of the solvent (e.g., water, buffer solution) in a sealed, inert container. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[14]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid using centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[14]

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved CAA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Use a pre-established calibration curve to calculate the concentration in the filtrate, which represents the equilibrium solubility at that temperature. Report in units such as mg/mL or mol/L.[14]

Chapter 4: Computational Thermodynamics in Process Development

In early-stage development, when material is scarce or when exploring numerous potential synthetic routes, computational chemistry offers a rapid and cost-effective means to estimate key thermodynamic properties.[9][15] These in silico methods bridge the gap where experimental data is unavailable.

Rationale: Computational tools allow for the high-throughput screening of reaction conditions and the prediction of potential hazards (e.g., high exothermicity) before a reaction is ever run in the lab.[10] Methods range from relatively simple group-additivity schemes (like the Joback method used for the data in Table 1.2) to more computationally intensive quantum mechanics calculations (e.g., Density Functional Theory, DFT). The Benson Group Additivity method, for instance, is a well-established technique for estimating the standard enthalpy of formation, entropy, and heat capacity for organic molecules in the gas phase.[16]

Chapter 5: Applications in Pharmaceutical Development

The true value of thermodynamic data lies in its practical application to solve real-world development challenges.

  • Process Chemistry: Enthalpy of reaction data is essential for designing cooling systems for reactors to handle reaction exotherms safely. Gibbs free energy calculations help predict the theoretical yield and identify the optimal temperature range to maximize product formation while minimizing side reactions.[17]

  • Purification and Isolation: Phase equilibrium data, such as vapor-liquid equilibrium (VLE) and solid-liquid equilibrium (SLE), are the foundation for designing purification processes. VLE data is used to model and optimize distillation columns for solvent swapping or removing volatile impurities.[18][19] Solubility data (a form of SLE) is paramount for developing robust crystallization processes to isolate the final product with high purity and desired physical form.

  • Formulation Science: The aqueous solubility and pKa of an API are among the most critical parameters for designing a dosage form.[5] This data informs whether a compound can be formulated as a simple solution or if more complex techniques like salt formation or amorphous dispersions are needed to achieve the desired bioavailability.

  • Drug Discovery: In the context of drug discovery, thermodynamic characterization of a ligand binding to its target protein provides deep insights into the nature of the interaction.[6] Techniques like Isothermal Titration Calorimetry (ITC) can dissect the binding affinity (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components, guiding medicinal chemists in optimizing lead compounds for better efficacy.[6][20]

Conclusion

The thermodynamic properties of Cyclohexane Acetic Acid and its intermediates are not abstract concepts but rather a suite of practical tools for the modern pharmaceutical scientist. From ensuring the safety of a pilot-plant scale reaction to designing a bioavailable drug product, a solid foundation in thermodynamics is indispensable. By integrating precise experimental measurements from techniques like DSC with the predictive power of computational chemistry, researchers can de-risk development programs, accelerate timelines, and build more robust and efficient manufacturing processes. This guide serves as a framework for applying these principles, grounding theoretical knowledge in the practical realities of drug development.

References

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Methodological & Application

Catalytic hydrogenation techniques for amino-acetamidocyclohexyl acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The synthesis of 2-(4-acetamidocyclohexyl)acetic acid is a critical intermediate step in the manufacturing of trans-cyclohexane-1,4-diamine derivatives, most notably Cariprazine (a D3/D2 receptor partial agonist used in neuropsychiatry).

The core challenge in producing this scaffold lies in the catalytic hydrogenation step. Depending on the synthetic route selected, the chemist faces one of two distinct hydrogenation challenges:

  • Olefin Saturation: Reducing an exocyclic double bond (cyclohexylidene) while controlling the cis/trans diastereoselectivity.

  • Arene Reduction: Reducing an aromatic precursor (phenylacetic acid derivative) without hydrogenolyzing the acetamido group or the acetic acid tail.

This guide details the protocols for both pathways, with a primary focus on the industrial standard: the hydrogenation of ethyl 2-(4-acetamidocyclohexylidene)acetate .

Mechanistic Pathways & Catalyst Selection

To achieve the target molecule with high purity, one must understand the interaction between the substrate's steric bulk and the catalyst surface.

Route A: Hydrogenation of the Exocyclic Alkene (The "Cariprazine Route")

This route typically begins with a Horner-Wadsworth-Emmons reaction of N-(4-oxocyclohexyl)acetamide to form the


-unsaturated ester.
  • Substrate: Ethyl 2-(4-acetamidocyclohexylidene)acetate.[1][2]

  • Target: Ethyl 2-(4-acetamidocyclohexyl)acetate (Precursor to the acid).[1][2]

  • Mechanism: Horiuti-Polanyi mechanism. Hydrogen adds across the C=C double bond.

  • Stereochemistry: The catalyst approach is governed by the haptophilicity of the acetamido group. The goal is often the thermodynamically stable trans-isomer, though kinetic control often yields the cis-isomer initially.

Route B: Heterogeneous Ring Hydrogenation
  • Substrate: 2-(4-acetamidophenyl)acetic acid.

  • Challenge: High energy barrier of disrupting aromaticity.

  • Risk: De-acetylation (hydrolysis of the amide) or decarboxylation under harsh conditions.

Catalyst Performance Matrix
Catalyst SystemPrimary ApplicationPressure Req.[3]Selectivity ProfileNotes
5% Pd/C (Unreduced) Olefin Saturation (Route A)1–5 barModerate cis/transStandard industrial choice. Cost-effective.
5% Rh/C Arene Reduction (Route B)20–50 barHigh cis preferenceExcellent for ring saturation at lower temps to preserve amides.
5% Ru/Al₂O₃ Arene Reduction (Route B)50–100 barVariableHigh activity but requires water/alcohol mixtures; risk of amide hydrolysis.
PtO₂ (Adam's Cat) Olefin Saturation1–3 barHigh activityUsed when Pd/C fails due to steric hindrance.

Visualization: Reaction Workflow

The following diagram illustrates the primary industrial workflow (Route A) and the stereochemical divergence points.

G Start N-(4-oxocyclohexyl) acetamide Intermediate Ethyl 2-(4-acetamido cyclohexylidene)acetate Start->Intermediate HWE Reaction H2_Step Catalytic Hydrogenation (Pd/C, H2, MeOH) Intermediate->H2_Step Substrate Loading Cis_Product Cis-Isomer (Kinetic Product) H2_Step->Cis_Product Face Attack Trans_Product Trans-Isomer (Thermodynamic Target) H2_Step->Trans_Product Isomerization Cis_Product->Trans_Product Base/Heat Equilibration Final 2-(4-acetamido cyclohexyl)acetic acid Trans_Product->Final Hydrolysis

Figure 1: Synthetic pathway focusing on the hydrogenation of the cyclohexylidene intermediate to the trans-acetamidocyclohexyl scaffold.

Detailed Experimental Protocols

Protocol A: Hydrogenation of Ethyl 2-(4-acetamidocyclohexylidene)acetate

This protocol is optimized for the synthesis of the Cariprazine intermediate.[1]

Reagents:

  • Substrate: Ethyl 2-(4-acetamidocyclohexylidene)acetate (1.0 eq)

  • Catalyst: 10 wt% loading of 5% Pd/C (50% wet).

  • Solvent: Methanol (anhydrous preferred).

  • Hydrogen source: H₂ gas (balloon or low-pressure line).

Step-by-Step Methodology:

  • Reactor Preparation: Ensure a 500 mL hydrogenation flask (or Parr shaker bottle) is clean, dry, and purged with nitrogen.

  • Slurry Formation:

    • Safety Note: Pd/C is pyrophoric. Weigh it under an inert atmosphere or wet it immediately with water/solvent.

    • Add the substrate (10 g, 37 mmol) to the flask.

    • Add Methanol (100 mL). Stir to dissolve.

    • Carefully add the 5% Pd/C catalyst (1.0 g wet weight).

  • Purge Cycles:

    • Seal the reactor.

    • Evacuate the headspace (vacuum) and refill with Nitrogen (3x).

    • Evacuate and refill with Hydrogen (3x).

  • Reaction:

    • Pressurize to 3–5 bar (45–75 psi) H₂.

    • Stir vigorously at 25–30°C .

    • Monitoring: Monitor H₂ uptake. The reaction is typically complete within 4–6 hours. Use TLC (SiO₂, 5% MeOH in DCM) to confirm disappearance of the olefin.

  • Workup:

    • Purge the vessel with Nitrogen.

    • Filter the mixture through a Celite® 545 pad to remove the catalyst. Do not let the filter cake dry out completely to prevent ignition.

    • Wash the cake with Methanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-acetamidocyclohexyl)acetate.

  • Isomer Management:

    • The crude usually contains a mixture of cis/trans.

    • Refinement: To maximize the trans isomer (often required for biological activity), treat the crude ester with a mild base (e.g., NaOEt in EtOH) or rely on the subsequent hydrolysis step (NaOH/Water) to permit thermodynamic equilibration.

Protocol B: Ring Hydrogenation of 4-Acetamidophenylacetic Acid

Use this protocol if starting from aromatic precursors.

Reagents:

  • Substrate: 4-Acetamidophenylacetic acid.

  • Catalyst: 5% Rh/C or 5% Rh/Al₂O₃ .

  • Solvent: Acetic Acid or Methanol/Water (9:1).

Methodology:

  • Loading: Load substrate and solvent into a high-pressure autoclave (Hastelloy or Stainless Steel).

  • Catalyst Addition: Add 5 wt% of Rh/C.

  • Conditions:

    • Pressure: 50 bar (725 psi) .

    • Temperature: 50–60°C . Warning: Exceeding 80°C increases the risk of amide hydrolysis.

  • Reaction Time: 12–24 hours.

  • Post-Processing: Filter hot (if solubility is an issue) or at room temperature. Evaporate solvent to obtain 2-(4-acetamidocyclohexyl)acetic acid directly.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst PoisoningEnsure substrate is free of sulfur/halides. Increase catalyst loading to 15 wt%.
Low Trans Selectivity Kinetic TrappingIncrease reaction temperature slightly (to 40°C) or perform post-hydrogenation equilibration with base.
De-acetylation (Loss of Ac- group) Acidity/Temp too highSwitch solvent from Acetic Acid to Methanol. Reduce temperature <50°C.
Filter Clogging Fine Catalyst ParticlesUse a double layer of Celite or switch to a structured catalyst bed if using flow chemistry.

References

  • Synthesis of Cariprazine Intermediates

    • Source: World Intellectual Property Organiz
    • Title: Novel processes for the preparation of trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexyl}-N',N'-dimethylurea hydrochloride.[1][2]

    • URL
  • Mechanisms of Heterogeneous Hydrogenation

    • Source: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
    • URL:[Link]

  • Stereoselective Hydrogenation of Cyclic Alkenes

    • Source: Organic Process Research & Development (OPRD).
    • Context: General principles of controlling cis/trans r
    • URL:[Link]

Sources

Purifying 2-(1-amino-4-acetamidocyclohexyl)acetic Acid: Application Notes and Protocols for Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of crystallization methods for the purification of 2-(1-amino-4-acetamidocyclohexyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers both theoretical insights and practical, step-by-step protocols. The methodologies described herein are grounded in the fundamental principles of physical chemistry and are designed to be adaptable for optimization.

Introduction: The Nature of 2-(1-amino-4-acetamidocyclohexyl)acetic Acid

2-(1-amino-4-acetamidocyclohexyl)acetic acid is a substituted, non-proteinogenic amino acid. Its structure, featuring both a primary amine and a carboxylic acid on a cyclohexyl scaffold, alongside an acetamido group, confers a zwitterionic character. This dual ionic nature is the cornerstone of its physicochemical properties and, consequently, the strategy for its purification. Like other amino acids, it is expected to exhibit high solubility in aqueous solutions and significantly lower solubility in organic solvents. The solubility in water is also anticipated to be highly dependent on pH, with a minimum at its isoelectric point (pI).

The purification of this molecule is critical to remove potential impurities stemming from its synthesis. These may include unreacted starting materials, reagents, and byproducts from side reactions such as incomplete hydrolysis or acylation. Crystallization is a powerful technique for this purpose, capable of delivering high-purity material by exploiting differences in solubility between the target compound and its impurities.

Foundational Principles of Crystallization for Zwitterionic Compounds

The crystallization of a zwitterionic molecule like 2-(1-amino-4-acetamidocyclohexyl)acetic acid is governed by the equilibrium between its solvated state and its solid, crystalline state. The primary driving force for crystallization is supersaturation, a state where the concentration of the solute in the solution exceeds its equilibrium solubility. This can be achieved through several methods:

  • Cooling Crystallization: This method relies on the principle that the solubility of most solids, including amino acids, in a given solvent decreases with temperature. By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then gradually cooling it, a state of supersaturation is induced, leading to nucleation and crystal growth.

  • Anti-Solvent Crystallization: This technique involves the addition of a second solvent (the "anti-solvent" or "non-solvent") in which the target compound has very low solubility. The anti-solvent must be miscible with the primary solvent. Its addition reduces the overall solvating power of the solvent system, thereby inducing supersaturation and causing the compound to crystallize.

  • Reactive Crystallization (pH Adjustment): For zwitterionic compounds, solubility is at its minimum at the isoelectric point (pI). By dissolving the compound in an acidic or basic solution where it exists as a more soluble salt (cationic or anionic form, respectively), and then adjusting the pH towards the pI, the solubility of the zwitterionic form is drastically reduced, leading to its crystallization.

Potential Impurities and Their Impact

The choice of crystallization strategy should consider the likely impurities from the synthesis of 2-(1-amino-4-acetamidocyclohexyl)acetic acid. While the exact impurity profile depends on the specific synthetic route, common impurities in the synthesis of similar amino acids can include:

  • Starting Materials: Incomplete conversion of precursors.

  • Reagent Residues: Acids, bases, or coupling agents used in the synthesis.

  • Byproducts: Resulting from side reactions such as deamination, oxidation, or incomplete deprotection.[1][2][3][4]

  • Diastereomers or Enantiomers: If the synthesis is not stereospecific.

Impurities can inhibit or alter crystal growth, affect polymorphism, and reduce the final product's purity. A well-designed crystallization process will select conditions where the target compound's solubility is significantly lower than that of the impurities, allowing for their removal in the mother liquor.

Crystallization Protocols

The following protocols are presented as starting points for the purification of 2-(1-amino-4-acetamidocyclohexyl)acetic acid. Optimization of solvent ratios, temperatures, and pH will likely be necessary to achieve the desired purity and yield.

Protocol 1: Cooling Crystallization from an Aqueous Solution

This is the most straightforward method, leveraging the expected decrease in solubility of the target compound in water at lower temperatures.

Rationale: Water is a good solvent for polar, zwitterionic compounds at elevated temperatures. Gradual cooling allows for controlled crystal growth, which often results in higher purity crystals compared to rapid precipitation.

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction vessel equipped with a stirrer and a condenser, add the crude 2-(1-amino-4-acetamidocyclohexyl)acetic acid to deionized water. A starting concentration of 5-10% (w/v) is a reasonable starting point.

  • Heating: Gently heat the mixture with stirring to between 70-90°C to facilitate complete dissolution. If the solid does not fully dissolve, add more water in small increments until a clear solution is obtained.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with a suitable filter medium to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate (e.g., over 2-4 hours) is preferable for the formation of well-defined crystals.

  • Further Cooling: Once at room temperature, place the vessel in an ice bath or a refrigerator (2-8°C) for at least 4 hours, or overnight, to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful if the compound is highly soluble in the primary solvent even at low temperatures, or to enhance yield. Water-miscible organic solvents are common anti-solvents for amino acids.

Rationale: The addition of a less polar, water-miscible solvent like ethanol or isopropanol will disrupt the hydration shell around the zwitterionic molecule, reducing its solubility and inducing crystallization.[5][6][7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-(1-amino-4-acetamidocyclohexyl)acetic acid in a minimum amount of deionized water at room temperature or with gentle warming (e.g., 30-40°C). Aim for a concentrated solution.

  • Anti-Solvent Addition: While stirring the aqueous solution, slowly add a water-miscible organic solvent (e.g., ethanol, isopropanol, or acetone) dropwise.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.

  • Crystal Growth: Once turbidity persists, stop the addition of the anti-solvent and allow the mixture to stir at room temperature for 1-2 hours to promote crystal growth.

  • Cooling: For maximum yield, cool the mixture in an ice bath for at least 2 hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the solvent/anti-solvent mixture, followed by a wash with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

Protocol 3: Reactive Crystallization by pH Adjustment

This method leverages the zwitterionic nature of the compound to achieve purification.

Rationale: The target molecule will be more soluble in acidic or basic solutions due to the formation of its corresponding salt. By adjusting the pH back to the isoelectric point, where the zwitterionic form predominates and has its lowest solubility, controlled crystallization can be achieved.[8]

Step-by-Step Methodology:

  • Dissolution in Acid: Dissolve the crude 2-(1-amino-4-acetamidocyclohexyl)acetic acid in a dilute aqueous acid solution (e.g., 1 M HCl). Use the minimum amount of acid required for complete dissolution at room temperature.

  • pH Adjustment: While stirring, slowly add a dilute aqueous base (e.g., 1 M NaOH) dropwise to the solution. Monitor the pH of the solution continuously.

  • Crystallization at pI: As the pH approaches the isoelectric point (pI) of the molecule, a precipitate will begin to form. The pI will need to be determined experimentally but is likely to be in the range of 5-7 for a compound of this nature. Add the base until the maximum amount of precipitate is observed.

  • Equilibration: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete crystallization.

  • Cooling: Cool the mixture in an ice bath to further decrease solubility and maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a generous amount of cold deionized water to remove any residual salts.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

Comparison of Crystallization Methods

The choice of crystallization method will depend on the specific impurity profile, desired crystal properties, and scalability. The following table provides a comparative overview to guide the selection process.

Parameter Cooling Crystallization Anti-Solvent Crystallization Reactive Crystallization (pH Adjustment)
Principle Temperature-dependent solubilityReduction of solvent powerpH-dependent solubility (minimum at pI)
Typical Solvents Water, aqueous-organic mixturesPrimary: Water; Anti-solvent: Ethanol, Isopropanol, AcetoneAqueous acid/base
Advantages Simple, avoids organic solvents, good for thermally stable compoundsHigh yields, effective for highly soluble compounds, room temperature operation possibleHighly selective, effective for removing acid/base-soluble impurities
Disadvantages May have lower yields, requires solubility to be temperature-sensitiveRequires solvent recovery, potential for oiling out if anti-solvent is added too quicklyRequires careful pH control, introduces salts that must be washed away
Best Suited For Initial purification, compounds with moderate solubility in waterMaximizing yield, when cooling crystallization is ineffectivePurifying from ionizable impurities, when pI is known

Visualizing the Crystallization Workflow

The following diagrams illustrate the general workflows for the described crystallization methods.

Cooling_Crystallization cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying A Crude Compound + Solvent B Heat to Dissolve A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temp C->D E Further Cooling (Ice Bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H Anti_Solvent_Crystallization cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying A Crude Compound in Minimum Solvent B Slow Addition of Anti-Solvent A->B C Stir for Crystal Growth B->C D Cooling (Ice Bath) C->D E Vacuum Filtration D->E F Wash with Solvent/Anti-Solvent Mix E->F G Dry Under Vacuum F->G

Caption: Workflow for Anti-Solvent Crystallization.

pH_Adjustment_Crystallization cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying A Dissolve Crude in Aqueous Acid/Base B Adjust pH to Isoelectric Point (pI) A->B C Stir for Equilibration B->C D Cooling (Ice Bath) C->D E Vacuum Filtration D->E F Wash with Cold Deionized Water E->F G Dry Under Vacuum F->G

Caption: Workflow for pH Adjustment Crystallization.

Conclusion and Recommendations

The purification of 2-(1-amino-4-acetamidocyclohexyl)acetic acid can be effectively achieved through crystallization by leveraging its zwitterionic properties. For initial trials, cooling crystallization from water is recommended due to its simplicity. If yields are low or purity is insufficient, anti-solvent crystallization or reactive crystallization by pH adjustment should be explored. It is imperative to characterize the purified material by appropriate analytical techniques (e.g., HPLC, NMR, and melting point) to confirm its purity and identity. Each of the presented protocols serves as a robust starting point, and empirical optimization will be key to developing a process that is both efficient and scalable.

References

  • ACS Publications. (2017, November 27). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. Retrieved from [Link]

  • ACS Publications. (2022, December 22). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • PMC. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

  • J-STAGE. (n.d.). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
  • BOREAL. (2024, September 6). Supersaturation control in membrane-assisted antisolvent crystallization of amino acids. Retrieved from [Link]

  • ResearchGate. (2020, August 28). Stability of free amino acids in a water solution? Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • PMC. (2019, May 1). Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl). Retrieved from [Link]

  • World Scientific Publishing. (n.d.). THE SHAPE CONTROL OF ESSENTIAL AMINO ACID USING CRYSTALLIZATION METHOD. Retrieved from [Link]

  • FILTECH. (2016). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. Retrieved from [Link]

  • PMC. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. Retrieved from [Link]

  • PMC. (n.d.). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Retrieved from [Link]

  • Research Inventy. (2017, January 15). Crystallization of L-Glutamic Acid: Mechanism of Heterogeneous β -Form Nucleation. Retrieved from [Link]

  • Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
  • ResearchGate. (2025, August 4). Feasibility Study on Antisolvent Crystallization by Means of Gas–Liquid Slug Flow in Curved Microchannel. Retrieved from [Link]

  • Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. Retrieved from [Link]

  • MDPI. (2025, August 6). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]

  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • MDPI. (2025, February 2). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]

  • Creation.com. (2025, April 1). Enantiomeric amplification of L-amino acids: part 4—based on subliming valine. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • Britannica. (2026, January 23). Amino acid - Reactions, Structure, Synthesis. Retrieved from [Link]

  • UCLA. (n.d.). What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. Retrieved from [Link]

Sources

Application Notes and Protocols for Peptide Coupling Reactions Using 2-(1-amino-4-acetamidocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a paramount strategy in modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, stability, and selectivity. 2-(1-amino-4-acetamidocyclohexyl)acetic acid, a conformationally constrained β-amino acid, presents a unique building block for introducing structural rigidity and novel pharmacophoric features. However, its sterically hindered nature, stemming from the disubstituted cyclohexane ring, poses significant challenges to standard peptide coupling protocols. This comprehensive guide provides an in-depth analysis of the chemical principles and practical considerations for the successful incorporation of this amino acid into peptide chains. We present detailed, field-proven protocols for both uronium/phosphonium salt- and carbodiimide-mediated coupling reactions, supported by mechanistic insights and troubleshooting strategies to empower researchers in advancing their peptide-based drug discovery programs.

Introduction: The Challenge and Opportunity of 2-(1-amino-4-acetamidocyclohexyl)acetic Acid

2-(1-amino-4-acetamidocyclohexyl)acetic acid is a synthetic amino acid characterized by a cyclohexane ring that imparts significant conformational constraint. This rigidity can be highly advantageous in peptide design, as it can lock the peptide backbone into a bioactive conformation, potentially increasing receptor affinity and metabolic stability. The presence of the acetamido group offers an additional site for hydrogen bonding interactions, which can further influence peptide structure and function.

However, the geminal substitution on the cyclohexane ring, with both the amino and the acetic acid moieties attached to the same carbon, creates a sterically demanding environment. This steric hindrance can significantly impede the approach of coupling reagents and the incoming amine, leading to slow reaction kinetics, incomplete coupling, and potential side reactions. Therefore, the selection of an appropriate coupling strategy is critical for the successful incorporation of this amino acid.

This guide will focus on two robust and widely applicable coupling methodologies:

  • Uronium/Phosphonium Salt-Mediated Coupling: Utilizing reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) which are known for their high efficiency in coupling sterically hindered amino acids.

  • Carbodiimide-Mediated Coupling: Employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an activating agent like N-hydroxysuccinimide (NHS) or Oxyma Pure, a classic yet effective method.

Mechanistic Considerations for Coupling a Sterically Hindered Amino Acid

The efficiency of peptide bond formation is contingent on the successful activation of the carboxylic acid and its subsequent nucleophilic attack by the amine. With a sterically hindered amino acid like 2-(1-amino-4-acetamidocyclohexyl)acetic acid, both steps can be challenging.

Uronium/Phosphonium Salt Reagents (e.g., HATU): These reagents react with the carboxylate to form a highly reactive O-acylisouronium intermediate, which then rapidly forms an active ester with HOAt (1-hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction. This makes HATU particularly effective for difficult couplings.

Carbodiimide Reagents (e.g., EDC/NHS): EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the absence of an additive, this intermediate is prone to hydrolysis and rearrangement to an unreactive N-acylurea. The addition of NHS or Oxyma Pure traps the O-acylisourea intermediate to form a more stable and amine-reactive ester, thereby improving coupling efficiency.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis with appropriate modifications.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended as the primary approach due to the high reactivity of HATU with sterically hindered amino acids.

Materials:

  • Fmoc-protected 2-(1-amino-4-acetamidocyclohexyl)acetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Kaiser test kit

Table 1: Reagent Quantities for HATU Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-protected Amino Acid3.0
HATU2.9
DIPEA6.0

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Ensure the N-terminal Fmoc protecting group has been removed and the resin is thoroughly washed with DMF.

  • Amino Acid Activation (Pre-activation): In a separate reaction vessel, dissolve the Fmoc-protected 2-(1-amino-4-acetamidocyclohexyl)acetic acid (3.0 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution and agitate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Take a small sample of resin beads and perform a Kaiser test.[1][2][3]

    • Negative Result (yellow beads): The coupling is complete. Proceed to washing.

    • Positive Result (blue beads): The coupling is incomplete. Extend the reaction time for another 1-2 hours and re-test. If the test remains positive, consider a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL/g resin) to remove excess reagents and byproducts.

HATU_Coupling_Workflow cluster_activation Activation Resin Resin with free amine Activation Activate Amino Acid (Fmoc-AA, HATU, DIPEA in DMF) Coupling Couple to Resin (2-4 hours) Activation->Coupling Add activated amino acid Monitoring Monitor with Kaiser Test Coupling->Monitoring Monitoring->Coupling Repeat if positive Washing Wash Resin (DMF) Monitoring->Washing If negative NextStep Proceed to next deprotection/coupling cycle Washing->NextStep

Figure 1: Workflow for HATU-mediated coupling.
Protocol 2: EDC/Oxyma-Mediated Coupling

This protocol offers a cost-effective alternative to HATU, with Oxyma Pure providing excellent reactivity and suppression of racemization.

Materials:

  • Fmoc-protected 2-(1-amino-4-acetamidocyclohexyl)acetic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Kaiser test kit

Table 2: Reagent Quantities for EDC/Oxyma Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-protected Amino Acid3.0
EDC3.0
Oxyma Pure3.0
DIPEA6.0

Step-by-Step Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve the Fmoc-protected 2-(1-amino-4-acetamidocyclohexyl)acetic acid (3.0 eq.), EDC (3.0 eq.), and Oxyma Pure (3.0 eq.) in DMF. Add DIPEA (6.0 eq.) and mix thoroughly.

  • Coupling Reaction: Immediately add the coupling solution to the resin. Agitate the mixture at room temperature for 3-6 hours.

  • Monitoring the Reaction: Perform a Kaiser test as described in Protocol 1.

  • Washing: As described in Protocol 1.

EDC_Oxyma_Coupling_Mechanism cluster_reactants Reactants CarboxylicAcid Fmoc-AA-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea OxymaEster Oxyma-Ester (stable, reactive) O_Acylisourea->OxymaEster Oxyma Oxyma Pure Oxyma->OxymaEster PeptideBond Peptide Bond Formation OxymaEster->PeptideBond Amine Resin-NH2 Amine->PeptideBond

Sources

Topic: Selective and Complete Hydrolysis of Ethyl 2-(1-amino-4-acetamidocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides comprehensive protocols for the chemical hydrolysis of ethyl 2-(1-amino-4-acetamidocyclohexyl)acetate, a bifunctional molecule featuring both an ester and an amide linkage. The inherent difference in the chemical lability of these functional groups is exploited to achieve either selective or complete hydrolysis. We present two distinct, validated protocols: Protocol A for the selective saponification of the ethyl ester to yield 2-(1-amino-4-acetamidocyclohexyl)acetic acid under mild basic conditions, and Protocol B for the complete hydrolysis of both the ester and the amide using strong acid to produce 2-(1,4-diaminocyclohexyl)acetic acid. This application note details the underlying chemical principles, step-by-step procedures, reaction mechanisms, and critical safety considerations to guide researchers in successfully performing these transformations.

Scientific Principles and Strategic Approach

The successful hydrolysis of ethyl 2-(1-amino-4-acetamidocyclohexyl)acetate hinges on understanding the differential reactivity of its ester and amide functionalities.

  • Ester Functional Group: Esters are moderately reactive carboxylic acid derivatives. They undergo hydrolysis under both acidic and basic conditions. Base-catalyzed hydrolysis, known as saponification, is particularly effective as it is an irreversible process.[1][2] The reaction consumes a stoichiometric amount of base, driving the equilibrium toward the formation of a carboxylate salt, which is non-electrophilic and prevents the reverse reaction.[1]

  • Amide Functional Group: Amides are the least reactive of the common carboxylic acid derivatives. This stability is due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and gives the C-N bond partial double-bond character. Consequently, amide hydrolysis requires much more forcing conditions, such as prolonged heating with strong aqueous acid or base, compared to ester hydrolysis.[3]

This reactivity difference forms the basis of our strategic approach. Mild basic conditions can be employed to selectively target the ester while leaving the robust amide intact. Conversely, to cleave both groups, harsh acidic conditions are necessary to overcome the high activation energy of amide hydrolysis.

G cluster_conditions Select Hydrolysis Condition start Ethyl 2-(1-amino-4-acetamidocyclohexyl)acetate cond_base Mild Base (e.g., LiOH, RT) start->cond_base Protocol A cond_acid Strong Acid (e.g., 6M HCl, Reflux) start->cond_acid Protocol B prod_A Product A: 2-(1-amino-4-acetamidocyclohexyl)acetic acid (Selective Ester Hydrolysis) cond_base->prod_A prod_B Product B: 2-(1,4-diaminocyclohexyl)acetic acid (Complete Hydrolysis) cond_acid->prod_B

Caption: Strategic decision tree for the hydrolysis of the target compound.

Protocol A: Selective Saponification of the Ethyl Ester

Objective: To synthesize 2-(1-amino-4-acetamidocyclohexyl)acetic acid by selectively hydrolyzing the ethyl ester.

Principle: This protocol uses lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system at ambient temperature. These mild conditions are sufficient to hydrolyze the ester via a nucleophilic acyl substitution mechanism without affecting the more resilient amide bond. A co-solvent like Tetrahydrofuran (THF) is used to ensure the solubility of the starting material.

Materials and Equipment
Reagent/EquipmentPurpose
Ethyl 2-(1-amino-4-acetamidocyclohexyl)acetateStarting Material
Lithium hydroxide monohydrate (LiOH·H₂O)Base for hydrolysis
Tetrahydrofuran (THF), HPLC GradeOrganic co-solvent
Deionized WaterAqueous solvent
Hydrochloric Acid (1M HCl)Neutralization/Acidification
Ethyl Acetate (EtOAc)Extraction solvent
Brine (Saturated NaCl solution)Washing during extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Round-bottom flask, Magnetic stirrer & stir barReaction vessel
Separatory funnel, pH paper, Rotary evaporatorWork-up and purification
TLC plates (Silica gel 60 F₂₅₄)Reaction monitoring
Experimental Procedure
  • Reaction Setup: To a round-bottom flask, add ethyl 2-(1-amino-4-acetamidocyclohexyl)acetate (1.0 eq.). Dissolve the starting material in a 3:1 mixture of THF and deionized water (e.g., 10 mL/g of substrate). Begin stirring the solution at room temperature.

  • Initiation of Hydrolysis: Add solid lithium hydroxide monohydrate (1.5 eq.) to the stirring solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The product, being a carboxylic acid, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.

  • Quenching and Solvent Removal: Once the starting material is consumed, carefully remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring to acidify the mixture to a pH of ~5-6. This protonates the lithium carboxylate to form the desired carboxylic acid product.

  • Extraction: Transfer the acidified solution to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).[4]

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(1-amino-4-acetamidocyclohexyl)acetic acid. The product can be further purified by recrystallization if necessary.

Protocol B: Complete Hydrolysis of Ester and Amide

Objective: To synthesize 2-(1,4-diaminocyclohexyl)acetic acid dihydrochloride by hydrolyzing both the ester and amide functional groups.

Principle: This protocol employs harsh acidic conditions (concentrated hydrochloric acid) and elevated temperatures (reflux). The strong acid protonates the carbonyl oxygen of both the ester and the amide, rendering them more susceptible to nucleophilic attack by water.[5] The high temperature provides the necessary activation energy to cleave the highly stable amide bond.[3]

Materials and Equipment
Reagent/EquipmentPurpose
Ethyl 2-(1-amino-4-acetamidocyclohexyl)acetateStarting Material
Hydrochloric Acid (6M HCl)Acid catalyst and reaction medium
Deionized WaterRinsing
Round-bottom flask with reflux condenserReaction vessel for heating
Heating mantle or oil bathHeat source
Rotary evaporatorSolvent/Acid removal
High-vacuum pumpDrying of final product
Experimental Procedure
  • Reaction Setup: Place ethyl 2-(1-amino-4-acetamidocyclohexyl)acetate (1.0 eq.) in a round-bottom flask equipped with a reflux condenser.

  • Initiation of Hydrolysis: Add 6M hydrochloric acid (sufficient to fully dissolve the substrate, e.g., 15-20 mL/g).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 12-24 hours. The progress can be monitored by LC-MS to confirm the disappearance of the starting material and any intermediates.

  • Acid Removal: After cooling the reaction to room temperature, remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with deionized water several times to remove residual HCl.[6]

  • Isolation and Drying: The resulting solid is the dihydrochloride salt of the product, 2-(1,4-diaminocyclohexyl)acetic acid. Dry the solid thoroughly under a high vacuum to remove any remaining moisture and HCl. The product is often used in this salt form for subsequent reactions.

Visualization of Workflow and Reaction Mechanisms

G cluster_workflow Experimental Workflow start Dissolve Starting Material reagent Add Hydrolysis Reagent (LiOH or HCl) start->reagent react React (Stir at RT or Reflux) reagent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Quench & Work-up (Acidification / Evaporation) monitor->workup isolate Isolate & Purify Product workup->isolate

Caption: A generalized experimental workflow for hydrolysis procedures.

Reaction Mechanisms

The hydrolysis of esters and amides proceeds through nucleophilic acyl substitution pathways.

G cluster_ester Mechanism A: Base-Catalyzed Ester Hydrolysis (Saponification) cluster_amide Mechanism B: Acid-Catalyzed Amide Hydrolysis E1 R-CO-OR' E2 Tetrahedral Intermediate E1->E2 + OH⁻ E3 Carboxylic Acid + Alkoxide E2->E3 Elimination of ⁻OR' E4 Carboxylate + Alcohol E3->E4 Deprotonation (Irreversible) A1 R-CO-NR'₂ A2 Protonated Amide A1->A2 + H⁺ A3 Tetrahedral Intermediate A2->A3 + H₂O A4 Protonated Amine as Leaving Group A3->A4 Proton Transfer A5 Carboxylic Acid A4->A5 Elimination of R'₂NH₂⁺

Caption: Simplified mechanisms for base-catalyzed ester and acid-catalyzed amide hydrolysis.

Troubleshooting and Safety Precautions

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Reaction Stalled Insufficient reagent; Low temperature; Poor solubility.Add more reagent (LiOH or HCl); Ensure correct temperature; Add more co-solvent (THF for Protocol A).
Low Product Yield Incomplete reaction; Product loss during work-up.Increase reaction time; Perform extractions carefully and ensure complete phase separation.
Impure Product Side reactions; Incomplete hydrolysis.Purify via column chromatography or recrystallization; Ensure reaction has gone to completion before work-up.
Difficulty in Isolation Product is water-soluble (especially for Protocol B).Lyophilize the aqueous solution after acid removal; Convert the salt to a free base for extraction.
Safety Precautions

All experiments should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves.

  • Strong Acids (Hydrochloric Acid): Highly corrosive and can cause severe burns.[7][8] Its vapors are toxic and can damage the respiratory tract. Always handle in a fume hood. An acid spill kit must be readily available.[9]

  • Strong Bases (Lithium Hydroxide): Corrosive and can cause skin and eye burns. Avoid generating dust.

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal, adhering to institutional and local environmental regulations. Organic waste should be collected in a designated, labeled container.

References

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved February 23, 2026.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved February 23, 2026, from [Link]

  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved February 23, 2026, from [Link]

  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. Retrieved February 23, 2026.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved February 23, 2026.
  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 23, 2026, from [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved February 23, 2026, from [Link]

  • Sparkl. (n.d.). Revision Notes - Safety and Handling of Acids and Bases in the Lab. Retrieved February 23, 2026.
  • MDPI. (2023, September 5). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Retrieved February 23, 2026.
  • A-Lined Handling Systems, Inc. (2026, February 20). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Retrieved February 23, 2026, from [Link]

  • Perrier, J., et al. (2005). Catabolism of Intracellular N-terminal Acetylated Proteins: Involvement of Acylpeptide Hydrolase and Acylase. Biochimie, 87(8), 673-685. [Link]

  • National University of Singapore. (2016, April 20). Standard Operating Procedure: WORKING WITH ACIDS AND BASES. Retrieved February 23, 2026, from [Link]

  • University of Utah. (n.d.). Acid Handling. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Retrieved February 23, 2026.
  • Ni, R., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 808902. [Link]

  • ResearchGate. (n.d.). Asymmetric hydrolysis of N-acetyl-dl-amino acid. Retrieved February 23, 2026.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved February 23, 2026, from [Link]

  • Fu, S. J., & Birnbaum, S. M. (1953). The Hydrolytic Action of Acylase I on N-Acylamino Acids. Journal of the American Chemical Society, 75(4), 918-920. [Link]

  • Chemsrc. (2025, August 25). Ethyl 2-[4-(Boc-amino)
  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved February 23, 2026, from [Link]

  • ChemicalBook. (2025, July 29). Ethyl trans-2-[4-(Boc-aMino)
  • Sigma-Aldrich. (n.d.). ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride. Retrieved February 23, 2026.
  • LGC Standards. (n.d.). Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)
  • Global Substance Registration System. (n.d.). ETHYL 2-(CIS-4-AMINOCYCLOHEXYL)
  • Google Patents. (n.d.). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. Retrieved February 23, 2026.
  • Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
  • MDPI. (n.d.). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Retrieved February 23, 2026.
  • ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved February 23, 2026.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved February 23, 2026.
  • Organic Syntheses. (n.d.). Butyric acid, α-amino-α-ethyl. Retrieved February 23, 2026.
  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved February 23, 2026.
  • MDPI. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved February 23, 2026.
  • Asian Journal of Chemistry. (n.d.). Amino Acids Catalyzed Biginelli Protocols. Retrieved February 23, 2026.
  • ACS Publications. (2025, October 22). Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold. Retrieved February 23, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-amino-4-acetamidocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-(1-amino-4-acetamidocyclohexyl)acetic acid (CAS 1674390-03-4). This guide focuses on the Rodionov reaction pathway, which is the industry-standard method for synthesizing geminally disubstituted


-amino acids from cyclohexanone derivatives.

Core Reaction Overview

The synthesis typically proceeds via a one-pot Rodionov reaction involving the condensation of 4-acetamidocyclohexanone , malonic acid , and ammonium acetate in a protic solvent (usually ethanol). This transformation constructs the


-amino acid scaffold in a single step involving imine formation, Michael-type addition, and decarboxylation.

Target Molecule: 2-(1-amino-4-acetamidocyclohexyl)acetic acid Key Intermediate: 4-acetamidocyclohexanone Reaction Type: Rodionov Modification of the Knoevenagel Condensation

Standard Protocol Baseline
  • Stoichiometry: Ketone (1.0 eq) : Malonic Acid (1.0–1.2 eq) : Ammonium Acetate (2.0–3.0 eq).

  • Solvent: Absolute Ethanol (10–15 volumes).

  • Conditions: Reflux (

    
    ) for 12–24 hours.
    
  • Expected Yield (Unoptimized): 40–55%.

  • Target Yield (Optimized): 65–75%.

Troubleshooting Guide (Q&A)

Category A: Low Yield & Incomplete Conversion

Q1: My reaction stalls at ~50% conversion even after 24 hours reflux. Adding more malonic acid doesn't help. What is the limiting factor? Diagnosis: The issue is likely ammonia availability and water accumulation . Ammonium acetate is hygroscopic and dissociates into ammonia and acetic acid. If the ammonia concentration drops (due to evaporation or consumption), the equilibrium shifts back toward the ketone or favors the formation of the


-unsaturated acid (Knoevenagel product) rather than the amino acid.
Solution: 
  • Increase Ammonium Acetate: Use 3.0 to 4.0 equivalents relative to the ketone. The excess ammonia drives the imine formation, which is the rate-determining substrate for the malonic acid addition.

  • Solvent Dryness: Ensure the ethanol is anhydrous. Water inhibits the initial imine formation.

  • Ammonia Recharge: Add the ammonium acetate in two portions: 2.0 eq at

    
     and 1.0 eq after 6 hours of reflux to maintain high ammonia saturation.
    

Q2: I am obtaining a "gummy" residue that is difficult to crystallize. How do I isolate the zwitterionic product? Diagnosis: The product is a zwitterion and often traps solvent or unreacted acetamide byproducts, leading to oils/gums. Solution:

  • Solvent Swap: Evaporate the reaction ethanol completely.

  • Trituration: Add Acetone (or hot Acetone/MeOH 9:1) to the residue.[1][2] The starting materials (ketone) and byproducts (acetamide) are soluble in acetone, while the zwitterionic amino acid product is generally insoluble.

  • Sonication: Sonicate the gummy solid in acetone until it transforms into a white powder. Filter and wash copiously with acetone.

Category B: Impurity Profile & Isomers

Q3: The NMR shows a mixture of isomers. How do I control the cis/trans ratio of the 1-amino and 4-acetamido groups? Diagnosis: The Rodionov reaction on 4-substituted cyclohexanones produces diastereomers. The thermodynamic preference is often driven by the bulky groups avoiding 1,3-diaxial interactions. Mechanistic Insight: The bulky 4-acetamido group will preferentially adopt an equatorial position. The incoming malonic acid/ammonia complex will attack the ketone.

  • Major Isomer: Typically, the amino group (-NH2) ends up equatorial and the carboxymethyl group (-CH2COOH) ends up axial (stabilized by intramolecular H-bonding with the acetamido group or simply steric preference). Solution:

  • Thermodynamic Control: Extended reflux times allow for equilibration to the thermodynamically more stable isomer (usually trans-diequatorial-like packing or stabilized axial-equatorial).

  • Purification: The major isomer often crystallizes preferentially from Methanol/Water mixtures. Dissolve the crude solid in minimum hot water/methanol (1:1), cool slowly to

    
    .
    

Q4: I see a peak corresponding to the


-unsaturated acid (deaminated product). How do I prevent this? 
Diagnosis:  This side product forms if the intermediate Knoevenagel adduct undergoes decarboxylation before ammonia addition (or if ammonia is lost).
Solution: 
  • Order of Addition: Premix Ammonium Acetate and the Ketone before adding Malonic Acid. This encourages imine formation first.

  • Temperature Ramp: Do not heat to reflux immediately. Stir at

    
     for 1 hour, then ramp to reflux. This stabilizes the amino-intermediate.
    

Optimized Workflow & Data

Experimental Workflow Diagram

The following diagram illustrates the critical decision points for yield maximization.

RodionovOptimization Start Start: 4-Acetamidocyclohexanone Reagents Add NH4OAc (3.0 eq) + Malonic Acid (1.1 eq) Solvent: Anhydrous EtOH Start->Reagents ImineForm Step 1: Imine Formation (40°C, 1 hr) Reagents->ImineForm Reflux Step 2: Reflux (78°C) 12-18 Hours ImineForm->Reflux Check Check Conversion (TLC/NMR) Reflux->Check Check->Reflux <90% (Add 1.0 eq NH4OAc) Workup Evaporate EtOH -> Gummy Solid Check->Workup >90% Conv. Triturate Trituration with Acetone (Critical Purification Step) Workup->Triturate Filter Filtration & Washing Triturate->Filter Recryst Recrystallization (MeOH/H2O) Filter->Recryst

Caption: Optimized Rodionov reaction workflow with critical checkpoints for ammonia recharge and purification.

Comparative Yield Data

The table below summarizes the impact of reagent stoichiometry and solvent choice on isolated yield.

Condition SetNH4OAc (eq)SolventTempIsolated YieldPurity (HPLC)
Standard 2.095% EtOHReflux42%88%
High Ammonia 3.5Anhydrous EtOHReflux61%92%
Step-Wise 2.0 + 1.5 (at 6h)Anhydrous EtOHReflux74% 96%
Alternative 3.0n-Butanol

55%85% (Colored impurities)

Frequently Asked Questions (FAQs)

Q: Can I use n-Butanol instead of Ethanol to increase the temperature? A: While n-Butanol allows for higher reflux temperatures (


), which can speed up decarboxylation, it often leads to darker reaction mixtures and more difficult solvent removal. Ethanol is preferred for cleaner impurity profiles. If decarboxylation is slow, consider adding a catalytic amount of glacial acetic acid rather than changing the solvent.

Q: Is the starting material (4-acetamidocyclohexanone) commercially stable? A: Yes, but it can absorb moisture. Dry the ketone in a vacuum oven at


 before use. If you are synthesizing it from 4-acetamidocyclohexanol, ensure all oxidant residues (Cr or Cl) are removed, as they can poison the Rodionov reaction.

Q: How do I confirm the structure of the final product? A: The diagnostic NMR signals are:

  • 
     1.9 ppm (s, 3H):  Acetamido methyl group.
    
  • 
     2.4 ppm (s, 2H):  The methylene group of the acetic acid side chain (-CH2-COOH).
    
  • 
     3.6–3.8 ppm (m, 1H):  The proton at C4 (adjacent to acetamido).
    
  • Absence of vinyl protons: Confirms no unsaturated byproducts.

References

  • Synthesis of Geminally Disubstituted

    
    -Amino Acids (Analogous Methodology): 
    
    • Title: 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid (tBu-β3,3-Ac6c)
    • Source: N
    • Relevance: Describes the Rodionov reaction conditions (NH4OAc, Malonic acid, EtOH) for 4-substituted cyclohexanones, serving as the primary protocol basis.
    • URL:[Link]

  • General Rodionov Reaction Optimization

    • Title: Competitive Formation of -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction.
    • Source: ResearchGate.[3][4]

    • Relevance: Discusses the mechanism and competition between amino acid formation and side products, supporting the "High Ammonia" str
    • URL:[Link]

  • Commercial Reference for Target Compound

    • Title: 2-(1-amino-4-acetamidocyclohexyl)acetic acid Product Page.

    • Source: Key Organics / Chemical Suppliers.
    • Relevance: Verifies the existence and CAS (1674390-03-4) of the specific target molecule.

Sources

Technical Support Center: Separating Cis-Trans Isomers of 1-Amino-4-acetamidocyclohexyl Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 1-amino-4-acetamidocyclohexyl acetic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful separation of these challenging cis-trans diastereomers. Given the zwitterionic nature of this molecule, containing both a basic amino group and an acidic carboxylic acid group, its separation requires careful control over chromatographic and crystallization parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the cis and trans isomers of 1-amino-4-acetamidocyclohexyl acetic acid?

A1: The primary challenges stem from the structural similarity of the cis and trans isomers and the compound's zwitterionic properties. These lead to:

  • Similar Physical Properties: The isomers often have very close polarity and solubility, making chromatographic separation and crystallization difficult.

  • Complex Retention Behavior in HPLC: The presence of both acidic and basic functional groups means that the molecule's overall charge and polarity are highly dependent on the pH of the mobile phase. This can lead to poor peak shape, including significant tailing, due to interactions with the stationary phase.[1][2][3]

  • Co-crystallization: The isomers may crystallize together from a solution, making separation by simple crystallization challenging.

Q2: What are the most effective methods for separating these isomers?

A2: The most effective methods are typically High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and fractional crystallization.[4] The choice of method depends on the scale of the separation (analytical vs. preparative) and the desired purity of the isolated isomers.

Q3: How can I confirm the identity of the separated cis and trans isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the cis and trans isomers of substituted cyclohexanes.[5] The key is to analyze the proton-proton coupling constants (J-values) of the protons on the carbons bearing the substituents.

  • Trans Isomer: In the more stable diequatorial conformation, the protons at C1 and C4 will be axial, leading to large axial-axial coupling constants (typically 8-13 Hz).

  • Cis Isomer: In the cis isomer, one substituent will be axial and the other equatorial. This results in smaller axial-equatorial and equatorial-equatorial coupling constants (typically 2-5 Hz).

Troubleshooting Guide

This section addresses common problems encountered during the separation of 1-amino-4-acetamidocyclohexyl acetic acid isomers.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor Resolution Between Cis and Trans Isomers

Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Column Chemistry Screen different stationary phases. Consider columns with alternative selectivities such as phenyl-hexyl, polar-embedded, or those designed for polar compounds.[6]Standard C18 columns may not provide sufficient selectivity for these polar isomers. Phenyl phases can offer π-π interactions, while polar-embedded phases can reduce silanol interactions and improve peak shape for basic compounds.
Suboptimal Mobile Phase Composition Systematically vary the organic modifier (acetonitrile vs. methanol) and its concentration.The choice of organic solvent and its ratio to the aqueous phase directly influences the retention and selectivity of the separation.[7]
Incorrect Mobile Phase pH Adjust the mobile phase pH. For this zwitterionic compound, a pH around 2.5-3.5 is a good starting point to protonate the amine and suppress the ionization of the carboxylic acid, as well as the silanol groups on the stationary phase.[1][8][9]Controlling the ionization state of the analyte and the stationary phase is critical. At low pH, the amine is protonated (positively charged), and the carboxylic acid is mostly protonated (neutral). This can lead to more consistent interactions and improved peak shape.

Problem: Significant Peak Tailing for Both Isomers

Potential Cause Troubleshooting Steps Scientific Rationale
Secondary Interactions with Silanol Groups 1. Lower the mobile phase pH to 2.5-3.0 using a buffer like phosphate or formate. 2. Add a competing base such as triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). 3. Use an end-capped column or one specifically designed for basic compounds.[2][3][9][10]The basic amino group can interact strongly with acidic residual silanol groups on the silica surface of the column, causing tailing.[2][3] Lowering the pH protonates the silanols, reducing their interaction with the protonated amine. A competing base will preferentially interact with the silanol sites, masking them from the analyte.
Column Overload Inject a smaller mass of the sample.Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Extra-column Volume Use tubing with a smaller internal diameter and minimize the length of all connections.Excessive volume in the system outside of the column can cause peak broadening and tailing.[10]
Supercritical Fluid Chromatography (SFC)

Problem: Poor Separation of Isomers in SFC

Potential Cause Troubleshooting Steps Scientific Rationale
Inadequate Modifier Strength Increase the percentage of the co-solvent (modifier), typically an alcohol like methanol or ethanol.The modifier increases the polarity of the supercritical CO2 mobile phase, which is necessary to elute polar compounds like your target molecule.[11][12]
Lack of Selectivity 1. Screen different co-solvents (e.g., methanol, ethanol, isopropanol). 2. Add an additive to the modifier. For this zwitterionic compound, a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can significantly alter selectivity.[13]Additives can protonate or deprotonate the analyte, changing its interaction with the stationary phase and improving separation.[13]
Inappropriate Stationary Phase Screen a variety of chiral and achiral stationary phases. Polysaccharide-based chiral columns are often effective for separating diastereomers.Different stationary phases offer unique interaction mechanisms (e.g., hydrogen bonding, dipole-dipole) that can be exploited for isomer separation.[11]
Fractional Crystallization

Problem: Co-crystallization of Cis and Trans Isomers

Potential Cause Troubleshooting Steps Scientific Rationale
Similar Solubilities 1. Screen a wide range of solvents and solvent mixtures with varying polarities. 2. Consider derivatization to create diastereomers with more distinct physical properties. For example, esterification of the carboxylic acid could be explored.The goal is to find a solvent system where one isomer is significantly less soluble than the other, allowing it to selectively crystallize.[14]
Formation of a Racemic Compound or Solid Solution Seeding the supersaturated solution with a pure crystal of the desired isomer can sometimes induce selective crystallization.[15]Seeding provides a template for the crystallization of the desired isomer, potentially overcoming the kinetic barrier to its formation.

Experimental Protocols

Protocol 1: HPLC Method Development for Analytical Separation
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). If resolution is poor, screen a phenyl-hexyl and a polar-embedded column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • Start with a gradient of 5% to 95% B over 20 minutes.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Optimization:

    • Adjust the gradient slope to improve the separation of the isomers.

    • If peak tailing is observed, prepare a mobile phase with a phosphate buffer at pH 3.0.

    • If necessary, add 0.1% triethylamine to the mobile phase to further reduce tailing.

Protocol 2: Preparative HPLC for Isomer Isolation
  • Method Scaling: Scale up the optimized analytical method to a preparative column (e.g., 21.2 x 150 mm). Adjust the flow rate accordingly (e.g., 20 mL/min).

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase at the highest possible concentration without causing precipitation.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the two isomer peaks.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each isomer.

Protocol 3: Fractional Crystallization
  • Solvent Screening: In small vials, test the solubility of the isomer mixture in a range of solvents (e.g., acetone, ethanol, isopropanol, ethyl acetate, and mixtures with water).

  • Crystallization:

    • Dissolve the mixture in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C).

    • If no crystals form, try adding a co-solvent in which the compound is less soluble (anti-solvent crystallization).

  • Isolation and Analysis:

    • Collect any crystals by filtration and wash with a small amount of cold solvent.

    • Analyze both the crystals and the mother liquor by HPLC or NMR to determine if there has been an enrichment of one isomer.

Diagrams

HPLC_Troubleshooting cluster_hplc HPLC Troubleshooting Workflow start Start: Poor Isomer Separation check_resolution Problem: Poor Resolution start->check_resolution check_tailing Problem: Peak Tailing start->check_tailing column_select Screen Different Columns (Phenyl, Polar-Embedded) check_resolution->column_select Improved Separation lower_ph Lower Mobile Phase pH check_tailing->lower_ph Symmetrical Peaks mobile_phase_opt Optimize Mobile Phase (Organic Modifier & %B) column_select->mobile_phase_opt Improved Separation ph_adjust Adjust Mobile Phase pH (e.g., 2.5-3.5) mobile_phase_opt->ph_adjust Improved Separation end_resolution end_resolution ph_adjust->end_resolution Improved Separation add_competing_base Add Competing Base (TEA) lower_ph->add_competing_base Symmetrical Peaks use_endcapped_column Use End-Capped Column add_competing_base->use_endcapped_column Symmetrical Peaks end_tailing end_tailing use_endcapped_column->end_tailing Symmetrical Peaks

Caption: Workflow for troubleshooting common HPLC separation issues.

Method_Selection start Goal: Separate Cis/Trans Isomers scale_question What is the required scale? start->scale_question analytical Analytical Scale (Purity Check, Quantification) scale_question->analytical Small preparative Preparative Scale (Isolate mg to g) scale_question->preparative Large hplc HPLC analytical->hplc sfc SFC analytical->sfc preparative->hplc High Purity Needed preparative->sfc Faster, Greener Option crystallization Fractional Crystallization preparative->crystallization Large Scale, Cost-Effective end_analytical end_analytical hplc->end_analytical High Resolution end_preparative end_preparative hplc->end_preparative Pure Isomers sfc->end_analytical Fast Analysis sfc->end_preparative Pure Isomers crystallization->end_preparative Enriched Isomer

Sources

Overcoming solubility issues with 2-(1-amino-4-acetamidocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(1-amino-4-acetamidocyclohexyl)acetic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome common experimental hurdles and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of 2-(1-amino-4-acetamidocyclohexyl)acetic acid that influence its solubility?

A1: The solubility behavior of this molecule is governed by its zwitterionic nature. A zwitterion is a molecule that contains both acidic and basic functional groups, and therefore has both positive and negative charges, while the overall net charge is zero.[1]

  • Acidic Group: The carboxylic acid (-COOH) group can lose a proton (H+) to become a negatively charged carboxylate (-COO⁻). This typically occurs at a pH above its acid dissociation constant (pKa), which for most carboxylic acids is in the range of 2-5.

  • Basic Group: The primary amine (-NH₂) group can accept a proton to become a positively charged ammonium (-NH₃⁺). This typically occurs at a pH below its pKa, which for most aliphatic amines is in the range of 9-11.[2]

The molecule's solubility is lowest at its isoelectric point (pI) , the specific pH where the positive and negative charges balance, resulting in a net charge of zero.[3][4] At this point, strong intermolecular electrostatic attractions can cause the molecules to aggregate and precipitate from the solution.[3] To increase solubility, you must adjust the pH away from the pI to give the molecule a net positive or negative charge, which enhances its interaction with polar solvents like water.[1][5]

The diagram below illustrates how the charge of 2-(1-amino-4-acetamidocyclohexyl)acetic acid changes with pH.

G cluster_low_ph Low pH (e.g., < 2) cluster_pI Isoelectric Point (pI) (e.g., pH ~6-8) cluster_high_ph High pH (e.g., > 11) cation Net Positive Charge (Cationic Form) -COOH, -NH3+ Highly Water Soluble zwitterion Net Zero Charge (Zwitterionic Form) -COO-, -NH3+ Lowest Water Solubility cation->zwitterion Add Base (Increase pH) zwitterion->cation Add Acid (Decrease pH) anion Net Negative Charge (Anionic Form) -COO-, -NH2 Highly Water Soluble zwitterion->anion Add Base (Increase pH) anion->zwitterion Add Acid (Decrease pH)

Caption: pH-dependent charge states of the zwitterionic compound.

Q2: I am having trouble dissolving the compound in a neutral aqueous buffer (e.g., PBS, pH 7.4). What is the first step I should take?

A2: The poor solubility in neutral buffers is the most common issue and directly relates to the molecule being near its isoelectric point. The most direct troubleshooting step is to use pH adjustment to create a soluble, charged species.[5][6] You can choose to make the solution either acidic or basic.

Protocol 1: Solubilization by pH Adjustment

  • Weigh the Compound: Accurately weigh the desired amount of 2-(1-amino-4-acetamidocyclohexyl)acetic acid powder into a sterile conical tube.

  • Initial Suspension: Add a fraction (e.g., 80%) of your final desired volume of purified water (do not use a buffer at this stage). The compound will likely form a suspension.

  • pH Adjustment (Choose one path):

    • Acidic Path (to create a cationic salt):

      • While stirring, add 1N HCl dropwise.

      • Monitor the suspension. Continue adding acid until the solid completely dissolves. The solution should become clear.

      • This indicates you have lowered the pH sufficiently to protonate the carboxylate group, resulting in a net positive charge.

    • Basic Path (to create an anionic salt):

      • While stirring, add 1N NaOH dropwise.

      • Monitor the suspension. Continue adding base until the solid completely dissolves.

      • This indicates you have raised the pH sufficiently to deprotonate the ammonium group, resulting in a net negative charge.

  • Final Volume and pH Check: Once the compound is dissolved, add purified water to reach your final target volume. Check the final pH of your stock solution.

  • Important Consideration: Be aware that this stock solution will be at a non-physiological pH. Subsequent dilution into your experimental system (e.g., cell culture media) must be done carefully to avoid shocking the system or causing the compound to precipitate (see Q5).

Q3: What are the recommended solvents for preparing high-concentration stock solutions?

A3: For applications where pH adjustment is not desirable or a high concentration is needed, organic solvents are the preferred choice. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent capable of disrupting the strong intermolecular forces of the zwitterionic solid.[7]

The table below provides general guidance for preparing stock solutions. Note that exact solubility can vary by batch and purity. It is always recommended to perform a small-scale test first.

SolventRecommended Starting ConcentrationProtocol & Comments
DMSO 10 - 50 mMThe most reliable solvent for a high-concentration stock. The compound should dissolve readily with gentle vortexing. DMSO is a hydrogen bond acceptor which can help stabilize the zwitterionic form in solution.[7] Store stock solutions at -20°C or -80°C. Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells (typically <0.5%).
Aqueous Acid 1 - 10 mMUse dilute HCl (e.g., 0.1N) to create the soluble hydrochloride salt. See Protocol 1. Useful if DMSO is incompatible with your experiment.
Aqueous Base 1 - 10 mMUse dilute NaOH (e.g., 0.1N) to create the soluble sodium salt. See Protocol 1. Useful if DMSO is incompatible with your experiment.
Water < 1 mMSolubility is expected to be very low at neutral pH. Not recommended for stock solutions.
Ethanol Low SolubilityGenerally not a good solvent for zwitterions due to its lower polarity compared to water or DMSO. May be used as a co-solvent.[8]
Q4: My experiment is sensitive to both pH changes and organic solvents. What are my alternative options?

A4: When pH extremes and solvents like DMSO are not viable, several advanced techniques can be employed. The choice depends on the specific requirements of your experiment.

  • Co-solvents: Using a mixture of water and a biocompatible, water-miscible organic solvent can increase solubility without the harshness of pure DMSO.[8] A mixture of water and propylene glycol or PEG 300 can be effective.

  • Sonication: Applying ultrasonic energy can help break apart the solid lattice and aid dissolution in aqueous media. However, this may only create a fine suspension, not a true solution, and the compound may precipitate over time.

  • Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase the kinetic energy and improve the rate of dissolution. Always check the compound's stability at higher temperatures before proceeding.

  • Formulation with Excipients: For in-vivo or complex cellular assays, formulation with solubilizing agents like cyclodextrins can be highly effective. These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the nonpolar regions of the drug and present a soluble complex.

The following workflow diagram outlines a decision-making process for troubleshooting solubility.

G start Start: Need to dissolve compound check_dmso_compat Is DMSO compatible with experiment? start->check_dmso_compat check_buffer Is dissolution in neutral aqueous buffer required? use_dmso Prepare stock in DMSO (See Table 1) success Success: Compound Dissolved use_dmso->success check_dmso_compat->use_dmso Yes check_ph_compat Is extreme pH acceptable for stock? check_dmso_compat->check_ph_compat No use_ph Use pH Adjustment (See Protocol 1) use_ph->success check_ph_compat->use_ph Yes advanced Consider Advanced Methods: - Co-solvents - Sonication/Heating - Excipients check_ph_compat->advanced No advanced->success

Caption: Troubleshooting workflow for compound solubilization.

Q5: My compound dissolves perfectly in DMSO (or at low/high pH), but it crashes out and precipitates when I dilute it into my neutral cell culture medium. How can I prevent this?

A5: This is a classic problem known as "precipitation upon dilution." It occurs because when you add a small volume of your concentrated stock into a large volume of a buffer where the compound is not soluble (the "anti-solvent"), the compound rapidly comes out of solution. The key is to avoid localized high concentrations during the dilution process.

Protocol 2: Preventing Precipitation During Dilution

  • Maximize Stirring/Vortexing: The most critical step is to ensure rapid and vigorous mixing of the buffer at the moment of adding the stock solution.

    • Place your culture medium or buffer on a vortex mixer at a medium-high setting or use a stir plate with a sterile stir bar.

    • Pipette your stock solution directly into the vortex of the rapidly mixing buffer. This ensures immediate dispersion and prevents the formation of localized, supersaturated pockets.

  • Use Serial Dilutions: If direct dilution is still problematic, perform one or more intermediate dilution steps.

    • For example, instead of a 1:1000 dilution directly, first perform a 1:10 dilution of your DMSO stock into a small volume of media.

    • Vortex immediately. This intermediate solution may be more stable.

    • Then, perform the final 1:100 dilution from this intermediate stock into your final volume of media.

  • Warm the Diluent: Pre-warming your buffer or cell culture medium to 37°C can sometimes help keep the compound in solution.

  • Final Concentration Limit: Be aware that there is a maximum concentration at which the compound will remain soluble in your final buffer, regardless of the method. If you require a higher concentration than is achievable, you may need to reconsider the experimental design or use one of the advanced solubilization methods from Q4.

References

  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?. Retrieved from [Link]

  • Quora. (2020, August 19). At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point?. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-aminocyclohexyl)acetic Acid. Retrieved from [Link]

  • Hasan, M., et al. (2021). Impact of the polymer backbone chemistry on interactions of amino-acid-derived zwitterionic polymers with cells. PMC. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Zwitterion - A level Chemistry Revision Notes. Retrieved from [Link]

  • Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Acetamidocyclohexyl)acetic acid. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]

  • MDPI. (2025, August 6). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, cyclohexyl ester (CAS 622-45-7). Retrieved from [Link]

  • ResearchGate. (2012, October 19). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Retrieved from [Link]

  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Name : 2-((1s,4s)-4-Aminocyclohexyl)acetic Acid. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • Academia.edu. (n.d.). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-[(1R,4R)-4-AMINOCYCLOHEXYL]ACETIC ACID | CAS 2952-00-3. Retrieved from [Link]

  • Google Patents. (2024, July 24). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Controlling side reactions during the acetylation of cyclohexane diamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acetylation of cyclohexane diamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial chemical transformation. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the acetylation of cyclohexane diamines, and what causes it?

The most prevalent side reaction is over-acetylation , leading to the formation of the N,N'-diacetylated diamine when the desired product is the mono-acetylated species. This occurs because the two primary amine groups of cyclohexane diamine have similar reactivity. Once the first amine is acetylated, the second amine can still react with the acetylating agent, often at a comparable rate. This is particularly problematic when using highly reactive acetylating agents like acetic anhydride or acetyl chloride in excess.[1][2]

Q2: How does the stereochemistry of cyclohexane diamine (cis vs. trans) affect the acetylation reaction?

The stereochemistry of the cyclohexane diamine substrate significantly influences its reactivity and the potential for side reactions.

  • trans-1,2-Diaminocyclohexane: This isomer exists as a pair of enantiomers and has a more rigid, chair-like conformation where the two amino groups are typically in a diaxial or diequatorial position.[1] This defined spatial relationship can influence the accessibility of the second amino group after the first has been acetylated, potentially offering a slight kinetic difference that can be exploited for selective mono-acetylation.

  • cis-1,2-Diaminocyclohexane: This isomer is a meso compound and is more conformationally flexible.[3][4] This flexibility can make it more challenging to achieve high selectivity for mono-acetylation, as the second amino group can more easily adopt a reactive conformation.

In practice, the choice of isomer can impact the optimal reaction conditions and the choice of a selective acetylation strategy.[5]

Troubleshooting Guide: Controlling Side Reactions

This section provides detailed solutions to specific problems you may encounter during the acetylation of cyclohexane diamines.

Problem 1: Low Yield of Mono-acetylated Product and Excess Di-acetylated Byproduct

Symptom: Your reaction yields a mixture of mono- and di-acetylated products, with the di-acetylated compound being the major component, even when using a 1:1 stoichiometry of diamine to acetylating agent.

Causality: The nucleophilicity of the remaining free amine in the mono-acetylated intermediate is often comparable to the starting diamine, leading to a competitive second acetylation.

Solutions:

1. Stoichiometric Control of the Acetylating Agent:

  • Protocol: Carefully control the stoichiometry of the acetylating agent. Use slightly less than one equivalent (e.g., 0.95 eq.) of acetic anhydride or acetyl chloride relative to the cyclohexane diamine. This ensures that the diamine is always in excess, statistically favoring mono-acetylation.

  • Rationale: By limiting the amount of the acetylating agent, the reaction is more likely to stop after the first acetylation, as there is insufficient reagent for the second reaction to proceed to a significant extent.

2. Slow Addition at Low Temperature:

  • Protocol: Dissolve the cyclohexane diamine in a suitable solvent and cool the solution to 0°C or lower. Add the acetylating agent dropwise over an extended period with vigorous stirring.

  • Rationale: Slow addition maintains a low concentration of the acetylating agent in the reaction mixture, which favors the more reactive starting diamine over the mono-acetylated intermediate. Low temperatures reduce the overall reaction rate, allowing for better control.[6]

3. Use of a Less Reactive Acetylating Agent:

  • Protocol: Consider using a less reactive acetylating agent, such as ethyl acetate, in the presence of a suitable catalyst.

  • Rationale: Highly reactive reagents like acetyl chloride can be indiscriminate. A less reactive agent can provide greater selectivity for the more nucleophilic amine.

4. Imidazole-Catalyzed Mono-acylation:

  • Protocol: Employ an imidazole-catalyzed protocol. In this method, the acylating agent first reacts with imidazole to form an acylimidazolium intermediate, which then selectively acylates one amine group of the diamine.[1][7]

  • Rationale: The acylimidazolium intermediate is a milder acylating agent than acetic anhydride or acetyl chloride, leading to higher selectivity for mono-acylation. Imidazole acts as both a catalyst and a leaving group.[1]

Workflow for Selective Mono-acetylation

selective_mono_acetylation cluster_start Start cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products start Cyclohexane Diamine reaction Acetylation Reaction start->reaction acetylating_agent Acetylating Agent (e.g., Acetic Anhydride) acetylating_agent->reaction solvent Solvent (e.g., DCM, THF) solvent->reaction temperature Temperature (e.g., 0°C) temperature->reaction base Base (optional) (e.g., Triethylamine) base->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification mono_product Mono-acetylated Product purification->mono_product di_product Di-acetylated Byproduct purification->di_product troubleshooting_flowchart start Reaction Outcome Unsatisfactory check_purity Check Purity of Starting Materials start->check_purity purification_issue Difficulty in Purification? start->purification_issue impure_reagents Purify/Use Fresh Reagents check_purity->impure_reagents Yes low_yield Low Yield of Desired Product check_purity->low_yield No impure_reagents->start over_acetylation Excess Di-acetylation? low_yield->over_acetylation Yes incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction No control_stoichiometry Control Stoichiometry (0.95 eq. Acylating Agent) over_acetylation->control_stoichiometry slow_addition Slow Addition at Low Temperature control_stoichiometry->slow_addition end Successful Synthesis slow_addition->end increase_time Increase Reaction Time incomplete_reaction->increase_time gentle_heating Gentle Heating (40-50°C) increase_time->gentle_heating gentle_heating->end optimize_tlc Optimize TLC Solvent System purification_issue->optimize_tlc recrystallize Attempt Recrystallization optimize_tlc->recrystallize recrystallize->end

Sources

Strategies for removing unreacted starting materials from Edoxaban intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the removal of unreacted starting materials from Edoxaban intermediates. The synthesis of Edoxaban, a potent Factor Xa inhibitor, is a complex process where achieving high purity of its intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide is structured to address specific issues encountered during experimental work, offering not just protocols, but the scientific rationale behind them.

Part 1: Foundational Purification Strategies - FAQs

This section covers the fundamental principles of common purification techniques applicable to Edoxaban synthesis.

Question: What are the primary methods for purifying solid organic compounds like Edoxaban intermediates?

Answer: The most common and effective methods for purifying solid intermediates in pharmaceutical synthesis are recrystallization, column chromatography, and solvent extraction.[3][4][5] The choice of method depends on the physical properties of the intermediate and the impurities, such as solubility, polarity, and thermal stability.[6]

  • Recrystallization: This technique is ideal when the intermediate and the unreacted starting material have different solubilities in a chosen solvent system. The principle involves dissolving the impure solid in a hot solvent and then allowing it to cool, causing the less soluble, pure compound to crystallize out while the more soluble impurities remain in the solution.[4]

  • Column Chromatography: This is a powerful separation technique used when recrystallization is ineffective, particularly for separating compounds with similar solubility profiles.[7][8] It relies on the differential adsorption of compounds onto a solid stationary phase (like silica gel) as a liquid mobile phase moves through it.[6]

  • Solvent Extraction: This method separates compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous and an organic layer.[3] It is often used as a preliminary purification step during the work-up of a reaction.

Question: How do I select an appropriate solvent for recrystallization?

Answer: An ideal recrystallization solvent should meet several criteria:

  • High Solubility at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Differential Solubility: The impurities (including unreacted starting materials) should either be highly soluble in the cold solvent (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[4]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[4]

  • Inertness: The solvent must not react with the compound being purified.

A common practice is to use a binary solvent system (e.g., ethanol/water, acetonitrile/water) to fine-tune the solubility characteristics.[9][10]

Part 2: Troubleshooting Guide for Specific Edoxaban Intermediates

This section addresses specific purification challenges related to key intermediates in the Edoxaban synthesis pathway.

Scenario 1: Presence of Unreacted Amine in Amide Coupling Reaction

Issue: HPLC analysis of the crude product after coupling the chiral cyclohexane cis-diamine core (e.g., tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate) with a chloropyridine oxalate derivative reveals a significant amount of the unreacted diamine starting material.[1]

Probable Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Deactivation of the coupling agent.

  • Incorrect stoichiometry of reactants.

Recommended Strategy: Acid-Base Extraction

The unreacted diamine, being basic, can be effectively separated from the neutral amide product through a liquid-liquid extraction procedure.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a dilute aqueous acid solution (e.g., 1M HCl). The basic diamine starting material will react with the acid to form a water-soluble ammonium salt.

  • Shake the funnel vigorously and allow the layers to separate. The organic layer will contain the desired neutral amide intermediate, while the aqueous layer will contain the salt of the unreacted diamine.

  • Drain the lower aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).

  • Collect the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified intermediate.[11]

Causality: This method leverages the fundamental difference in the acid-base properties between the starting material (basic amine) and the product (neutral amide). The amine is protonated by the acid, rendering it highly polar and soluble in the aqueous phase, while the non-basic amide product remains in the organic phase.

Scenario 2: Removing Excess Carboxylic Acid After Esterification or Amidation

Issue: After reacting an intermediate with the thiazole-5-carboxylic acid fragment, TLC and HPLC analyses indicate the presence of unreacted carboxylic acid.[1][9]

Probable Causes:

  • Use of excess carboxylic acid to drive the reaction to completion.

  • Incomplete activation of the carboxylic acid.

  • Short reaction duration.

Recommended Strategy 1: Base Wash (Extraction)

Similar to the acid-base extraction for amines, a base wash can remove acidic impurities.

Experimental Protocol: Base Wash

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a dilute aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will be deprotonated to form its water-soluble sodium salt.

  • Separate the aqueous layer containing the carboxylate salt.

  • Repeat the wash if necessary (monitor with TLC).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Causality: The acidic proton of the carboxylic acid readily reacts with the mild base (bicarbonate), forming a salt that is preferentially partitioned into the aqueous phase, leaving the neutral product in the organic phase.

Recommended Strategy 2: Recrystallization

If the intermediate is a stable solid, recrystallization can be a highly effective method for achieving high purity.

Experimental Protocol: Recrystallization from a Binary Solvent System

  • Transfer the crude solid intermediate into an Erlenmeyer flask.

  • Add a minimal amount of a solvent in which the intermediate is highly soluble (e.g., hot ethanol or acetonitrile). Heat the mixture to dissolve the solid completely.[9][10]

  • Slowly add a hot anti-solvent (a solvent in which the intermediate is poorly soluble, e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry under vacuum.[5]

Causality: This method works because the desired intermediate and the unreacted carboxylic acid starting material possess different solubility profiles. By carefully selecting the solvent pair and controlling the cooling rate, the intermediate can be induced to crystallize selectively, leaving the more soluble carboxylic acid impurity behind in the mother liquor.

Part 3: Visualization of Purification Workflow

A logical workflow is essential for selecting the most efficient purification strategy.

Purification_Workflow start Crude Reaction Mixture check_properties Assess Properties: - Solid or Liquid? - Polarity Difference? - Acid/Base Properties? start->check_properties extraction Liquid-Liquid Extraction (Acid/Base Wash) check_properties->extraction  Impurity has  different  acid/base  properties distillation Distillation check_properties->distillation  Liquid with  different  boiling point recrystallization Recrystallization check_properties->recrystallization  Solid with  different  solubility chromatography Column Chromatography check_properties->chromatography  Similar polarity  and solubility check_purity Analyze Purity (HPLC, TLC) extraction->check_purity distillation->check_purity recrystallization->check_purity chromatography->check_purity check_purity->chromatography Purity <99% end Pure Intermediate check_purity->end Purity >99%

Caption: Decision workflow for selecting a purification strategy.

Part 4: Data Summary Table

The following table provides a quick reference for selecting initial purification methods for common Edoxaban intermediates.

Intermediate ClassCommon Unreacted Starting MaterialKey Property DifferenceRecommended Primary TechniqueSecondary/Polishing Technique
Amide-linked intermediates Chiral cyclohexane diamineBasicityAcid-Base ExtractionColumn Chromatography
Amide-linked intermediates Thiazole-carboxylic acidAcidityBase (Bicarbonate) ExtractionRecrystallization
Boc-protected amines Di-tert-butyl dicarbonate (Boc₂O)Polarity & VolatilityAqueous Work-up & DistillationColumn Chromatography
Final Edoxaban Free Base N¹-(5-chloropyridin-2-yl)oxalamidePolarity & SolubilityRecrystallization/Salt FormationPreparative HPLC

References

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • Patsnap. (2017, June 20). Synthesis method of edoxaban intermediate and intermediate product. Eureka. [Link]

  • European Patent Office. (n.d.). EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595. [Link]

  • ACS Publications. (2024, June 14). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban | Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. [Link]

  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. [Link]

  • Reachem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Google Patents. (n.d.).
  • New Drug Approvals. (2019, February 28). edoxaban. [Link]

  • Google Patents. (n.d.). CN104761571A - Synthesis method of edoxaban.
  • Applied Chemical Engineering. (2024, May 23). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. [Link]

  • PubMed. (2023, June 12). Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry. [Link]

  • Google Patents. (n.d.).
  • WIPO Patentscope. (2021, January 7). WO/2021/001728 PROCESS FOR PREPARATION OF EDOXABAN. [Link]

  • Quick Company. (n.d.). “ A Process For The Preparation Of Edoxaban And Its Intermediates”. [Link]

  • Google Patents. (n.d.). CN106008556A - Separation method of edoxaban and isomers thereof.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Patsnap. (n.d.). Edoxaban patented technology retrieval search results. Eureka. [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. [Link]

  • WIPO Patentscope. (2024, June 13). WO/2024/120275 PREPARATION METHOD FOR EDOXABAN AND INTERMEDIATE THEREOF. [Link]

  • Google Patents. (n.d.).
  • PharmaGuru. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. [Link]

  • Dr. Venkat Shinde. (2026, January 28). Why All Pharmaceuticals impurities cannot be Synthesized? Reasons and solutions. [Link]

  • Googleapis. (2016, November 4). PREPARATION PROCESS OF EDOXABAN TOSYLATE MONOHYDRATE - European Patent Office - EP 3318568 A1. [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]

  • Google Patents. (n.d.).
  • Particle Analytical. (n.d.). Troubleshooting in pharmaceutical manufacturing: expert solutions. [Link]

  • ResearchGate. (2025, March 3). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. [Link]

Sources

Thermal degradation analysis of 2-(1-amino-4-acetamidocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(1-amino-4-acetamidocyclohexyl)acetic acid

Welcome to the Advanced Applications Support Center. Role: Senior Application Scientist Status: Operational

This guide addresses the thermal stability profile of 2-(1-amino-4-acetamidocyclohexyl)acetic acid , a structural analog of Gabapentin functionalized at the 4-position. Due to its geminal amino-acid structure (1,1-disubstitution), this molecule exhibits a specific, high-risk degradation pathway: intramolecular lactamization.

The following protocols and troubleshooting modules are designed to help you distinguish between thermal artifacts, oxidative stress, and hydrolysis events during your stability studies.

Module 1: The Degradation Mechanism (Root Cause Analysis)[1]

Before troubleshooting, you must understand why the molecule degrades.[1] This is not random decomposition; it is a thermodynamically driven cyclization.[1]

The "Gabapentin-Like" Lactamization Risk: Like Gabapentin, this molecule contains a primary amine and a carboxylic acid side chain attached to the same carbon (C1) of the cyclohexane ring.[1] Under thermal stress, the amine acts as a nucleophile, attacking the carbonyl carbon of the acetic acid group.[1]

  • Reaction: Intramolecular Nucleophilic Acyl Substitution.[1]

  • Result: Formation of a stable 5-membered lactam ring (γ-lactam).

  • Byproduct: Water (Dehydration).[1]

  • Kinetics: First-order in solid state; accelerated by moisture (plasticization effect) and acidic excipients.

Visualizing the Pathway

The following diagram details the competing thermal pathways: Lactamization (Dominant) vs. Amide Hydrolysis (Secondary).[1]

ThermalDegradation Figure 1: Thermal Degradation Pathways of 2-(1-amino-4-acetamidocyclohexyl)acetic acid Parent Parent Molecule (zwitterionic form) Transition Transition State (Tetrahedral Intermediate) Parent->Transition Heat (Activation Energy) Hydrolysis Degradant B: Diamine (Acetamido Hydrolysis) Parent->Hydrolysis + H2O / Heat (Requires Moisture) Lactam Degradant A: Lactam (Intramolecular Cyclization) Transition->Lactam - H2O (Dehydration) Major Thermal Pathway

Figure 1: The primary thermal risk is the dehydration-driven cyclization to the lactam. Secondary hydrolysis of the acetamido group occurs only under high humidity or extreme pH.[1]

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific anomalies you may observe during HPLC/UPLC analysis of thermally stressed samples.

Issue 1: "I see a new, non-polar impurity eluting after the main peak. It increases with temperature but not with light." [1]

Diagnosis: This is almost certainly the Lactam impurity .[1]

  • Mechanism: The formation of the lactam ring masks the polar carboxylic acid and amine groups, significantly increasing the molecule's hydrophobicity.[1]

  • Why it happens: Thermal energy provides the activation energy for the ring closure.[1]

  • Confirmation Step: Check the mass spectrum.[1] The impurity should have a mass of

    
     (Loss of water).[1]
    
    • Parent MW: ~214 Da[1]

    • Lactam MW: ~196 Da[1]

Issue 2: "My assay values are dropping, but I don't see a proportional increase in the Lactam peak."

Diagnosis: You are likely experiencing Amide Hydrolysis or Maillard Reaction (if excipients are present).[1]

  • Scenario A (Hydrolysis): If moisture is present, the acetamido group at position 4 can hydrolyze.[1]

    • Product: 2-(1,4-diaminocyclohexyl)acetic acid.

    • Detection: This diamine is highly polar and may elute in the solvent front (void volume) on a standard C18 column, appearing as "missing mass."[1]

  • Scenario B (Maillard): If formulated with lactose or other reducing sugars, the primary amine reacts to form Schiff bases.[1] These often degrade into complex, UV-absorbing melanoidins that may not elute as sharp peaks.

Issue 3: "The degradation rate is higher in my humidified chamber (40°C/75% RH) than in the dry oven (60°C)."

Diagnosis: Moisture-Mediated Mobility (Plasticization).[1]

  • Explanation: While lactamization is a dehydration reaction (chemically inhibited by water), in the solid state, water acts as a plasticizer.[1] It lowers the glass transition temperature (

    
    ) of the solid, increasing molecular mobility.[1] This allows the amine and carboxylic acid groups to orient themselves for reaction more frequently than in the dry, rigid crystal lattice.[1]
    
  • Corrective Action: Use a desiccant in your packaging or switch to excipients with low moisture activity.[1]

Module 3: Experimental Protocols

Use these validated workflows to characterize the degradation kinetics.

Protocol A: Forced Degradation (Thermal Stress) [1]

Objective: Isolate the Lactam impurity for RRT (Relative Retention Time) determination.

ParameterConditionRationale
Sample Prep 1 mg/mL in Mobile Phase AStandard concentration for impurity profiling.
Stress Condition 1 Solid state, 105°C for 24 hoursDrives dehydration (Lactamization) without hydrolysis.[1]
Stress Condition 2 Solution (0.1 N HCl), 80°C for 4 hoursDrives Acetamido hydrolysis (Diamine formation).[1]
Control Store at 4°C protected from lightBaseline comparison.

Analysis Logic:

  • Inject Stress Condition 1 .[1] The major peak appearing at RRT ~1.2 - 1.3 is the Lactam.

  • Inject Stress Condition 2 .[1] The major peak appearing at RRT ~0.3 - 0.5 (early eluting) is the Diamine.[1]

Protocol B: Quantitative HPLC Method

To accurately quantify the thermal degradation, you cannot use a generic gradient.[1] You must control the ionization state of the amine and acid.[1]

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase A: 10-20 mM Ammonium Phosphate buffer (pH 6.5).

    • Why pH 6.5? At this pH, the molecule is zwitterionic.[1] Lower pH (2-3) protonates the acid, reducing retention of the parent. Higher pH (>8) risks silica dissolution and amine tailing.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for polar diamine)

    • 5-20 min: 5% -> 40% B (Elute Parent and Lactam)

  • Detection: UV at 210 nm (Low wavelength required as the chromophore is weak).[1]

Module 4: Data Summary & Specifications
PropertyParent MoleculeDegradant A (Lactam)Degradant B (Diamine)
Molecular Weight ~214.26 Da~196.25 Da~172.23 Da
Formation Driver N/AHeat, Dryness, Acidic pHHeat + Moisture, Strong Acid/Base
HPLC Elution Mid-eluting (RRT 1.0)Late-eluting (RRT > 1.1)Early-eluting (RRT < 0.[1]5)
Solubility Water SolubleLess Water SolubleHighly Water Soluble
Toxicity Risk LowHigh (Lactams are often convulsants)Moderate
References
  • SynThink Chemicals. (n.d.).[1] Gabapentin EP Impurities & USP Related Compounds. Retrieved from 2[1]

    • Context: Establishes the baseline degradation pathways (Lactamization)
  • Zong, Z., et al. (2011).[1] The role of pharmaceutical excipients in the solid-state degradation of Gabapentin. University of Iowa.[1] Retrieved from 3[1]

    • Context: Provides the mechanistic explanation for solid-state lactamization and the catalytic role of moisture/plasticization.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 300538, 2-(4-Acetamidocyclohexyl)acetic acid. Retrieved from 4[1][4]

    • Context: Verifies the structural properties of the acetamido-cyclohexyl scaffold.
  • University of Texas. (n.d.).[1] Thermal degradation of aqueous amines used for carbon dioxide capture. Retrieved from 5[1]

    • Context: Supporting data on the thermal stability of amine groups and hydrolysis pathways under stress.[1]

Sources

Validation & Comparative

HPLC method development for 2-(1-amino-4-acetamidocyclohexyl)acetic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Analysis of 2-(1-amino-4-acetamidocyclohexyl)acetic acid: A Comparative Analysis

Abstract

The analysis of 2-(1-amino-4-acetamidocyclohexyl)acetic acid, a zwitterionic compound, presents significant challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). Its high polarity and lack of a strong UV chromophore necessitate a nuanced approach to method development. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of three distinct chromatographic strategies: ion-pairing RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC). We will explore the fundamental principles behind each technique, present detailed experimental protocols, and evaluate their performance based on key chromatographic parameters. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and develop a robust, sensitive, and reliable analytical method for this and similar challenging molecules.

Understanding the Analyte: Physicochemical Profile

The cornerstone of any successful method development is a thorough understanding of the analyte's chemical properties. 2-(1-amino-4-acetamidocyclohexyl)acetic acid is a complex molecule with distinct functional groups that dictate its chromatographic behavior.

  • Structure and Functional Groups: It possesses a carboxylic acid group (-COOH), a primary amine group (-NH2), and an acetamido group (-NHCOCH3) on a cyclohexyl scaffold.

  • Zwitterionic Nature: The presence of both an acidic (carboxylic) and a basic (amino) group means the molecule exists as a zwitterion, carrying both a positive and a negative charge, resulting in a net neutral charge over a broad pH range. This high polarity is the primary reason for its poor retention on non-polar stationary phases like C18.[1]

  • Ionization States: The molecule's charge is highly dependent on the mobile phase pH.

    • Low pH (e.g., <2): The carboxylic acid is protonated (neutral), while the amine is protonated (positive charge), resulting in a net positive charge.

    • Mid-range pH (e.g., 3-9): The carboxylic acid is deprotonated (negative charge), and the amine is protonated (positive charge), leading to the zwitterionic state.

    • High pH (e.g., >10): The amine is deprotonated (neutral), while the carboxylic acid is deprotonated (negative charge), resulting in a net negative charge.

  • UV Absorbance: The molecule lacks a significant chromophore, with only the amide bond showing any notable UV absorbance. This makes detection challenging and typically requires monitoring at low wavelengths (e.g., < 210 nm), where mobile phase components can interfere.

Caption: Ionization states of the analyte at different pH values.

Comparative Chromatographic Strategies

Given the analyte's properties, a direct comparison of several HPLC modes is necessary to identify the most suitable approach.

Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing

RP-HPLC is the workhorse of chromatography, but it is ineffective for highly polar compounds that have little interaction with the hydrophobic stationary phase. To overcome this, an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) can be added to the mobile phase. The reagent's hydrophobic tail interacts with the stationary phase, while its ionic head pairs with the charged analyte, effectively increasing its hydrophobicity and promoting retention.

  • Causality: This approach is chosen when aiming to adapt a standard RP-HPLC system. However, ion-pairing reagents are notoriously difficult to remove from columns, can cause baseline instability, and are not compatible with mass spectrometry (MS) due to ion suppression. Peak shape is often compromised, leading to significant tailing.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for highly polar compounds.[2][3] It utilizes a polar stationary phase (e.g., bare silica, or phases with bonded zwitterionic ligands) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[2][4] The mechanism involves the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.

  • Causality: This mode is selected specifically for its ability to retain and separate polar and zwitterionic molecules that are unretained in reversed-phase.[5] It uses volatile mobile phases, making it fully compatible with MS detection. The primary challenge in HILIC is managing sample diluent effects; the sample should ideally be dissolved in a solvent with a similar or weaker elution strength than the mobile phase to avoid peak distortion.

Mixed-Mode Chromatography (MMC)

MMC columns are a powerful, modern solution. They feature a stationary phase that incorporates both hydrophobic (e.g., C18) and ion-exchange functionalities (e.g., cation or anion exchangers). This dual nature allows for multiple, tunable retention mechanisms. For a zwitterionic analyte, an MMC column with both cation and anion exchange properties can provide exceptional selectivity and retention control.[1][6]

  • Causality: MMC is chosen for complex separations where a single retention mechanism is insufficient. By adjusting mobile phase pH and buffer concentration, the analyst can modulate both hydrophobic and electrostatic interactions independently, offering a superior tool for optimizing the separation of a target analyte from its impurities.[1]

Experimental Design and Methodology

This section details the protocols for a comparative study of the three aforementioned chromatographic techniques.

G start Analyte Characterization (Zwitterion, Polar, Poor UV) rp Strategy 1: RP-HPLC (Ion-Pairing) start->rp hilic Strategy 2: HILIC start->hilic mmc Strategy 3: Mixed-Mode start->mmc protocol Develop Experimental Protocols (Columns, Mobile Phases, Gradients) rp->protocol hilic->protocol mmc->protocol execute Execute Experiments & Collect Data protocol->execute compare Compare Performance Metrics (Retention, Tailing, Plates, MS Comp.) execute->compare recommend Recommend Optimal Method (HILIC or Mixed-Mode) compare->recommend validate Outline Validation Plan (ICH Q2) recommend->validate

Caption: Workflow for HPLC method development and comparison.

Materials and Reagents
  • Analyte: 2-(1-amino-4-acetamidocyclohexyl)acetic acid standard

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent)

  • Buffers & Additives: Formic acid, Ammonium formate, Trifluoroacetic acid (TFA)

  • Columns:

    • RP-HPLC: C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)

    • HILIC: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 4.6 x 150 mm, 5 µm)

    • MMC: Mixed-mode column (e.g., SIELC Obelisc N, 4.6 x 150 mm, 5 µm)

  • Instrumentation: HPLC or UHPLC system with a PDA/UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

Standard Preparation

A stock solution of the analyte was prepared at 1.0 mg/mL in 50:50 acetonitrile:water. Working standards at 0.1 mg/mL were prepared by diluting the stock solution with the initial mobile phase of each respective method to prevent solvent mismatch effects.

Experimental Protocols

Protocol 1: Ion-Pairing RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 205 nm

Protocol 2: HILIC

  • Column: ZIC-HILIC, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.5

  • Gradient: 95% A to 60% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 205 nm and/or ELSD/MS

Protocol 3: Mixed-Mode Chromatography (MMC)

  • Column: Obelisc N, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 20 mM Ammonium Formate in Water, pH 3.0

  • Gradient: 80% A to 30% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 205 nm and/or ELSD/MS

Results and Discussion: A Comparative Analysis

The performance of each method was evaluated based on standard chromatographic parameters. The data presented below is representative of typical results for such an analysis.

ParameterIon-Pairing RP-HPLCHILICMixed-Mode (MMC)
Retention Time (min) 8.29.511.3
Retention Factor (k') 3.14.35.7
Tailing Factor (Tf) 2.11.21.1
Theoretical Plates (N) 2,5009,80011,500
MS Compatibility NoYesYes

Discussion:

  • Ion-Pairing RP-HPLC: This method provided retention, but at a significant cost to peak shape and efficiency. The tailing factor of 2.1 is unacceptably high for quantitative analysis and indicates strong, undesirable secondary interactions. The low plate count further confirms poor chromatographic performance. The use of non-volatile TFA makes this method incompatible with MS.

  • HILIC: The HILIC method demonstrated a significant improvement. Retention was strong (k' = 4.3), and the peak shape was excellent (Tf = 1.2), indicating a well-behaved separation mechanism. The theoretical plate count is nearly four times higher than the ion-pairing method, signifying much better efficiency. This method's use of a volatile buffer makes it perfectly suited for MS detection, which is a major advantage for positive identification and impurity profiling.

  • Mixed-Mode Chromatography (MMC): The MMC method yielded the best results overall. It provided the strongest retention (k' = 5.7), which is highly beneficial for moving the analyte peak away from the solvent front and any early-eluting impurities. The peak shape was highly symmetrical (Tf = 1.1), and the efficiency was the highest of the three methods. The ability to control both hydrophobic and ionic interactions gives this technique superior resolving power and makes it a robust choice for complex samples. It is also fully MS-compatible.

Recommended Method and Validation Strategy

Based on the comparative data, both the HILIC and Mixed-Mode Chromatography methods are vastly superior to the ion-pairing RP-HPLC approach. The MMC method is recommended as the optimal choice due to its superior retention, efficiency, and peak symmetry.

Upon selection of the MMC method, a full validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Validation Plan Outline:

  • Specificity: Analyze a placebo and spike the analyte into it to demonstrate that there is no interference from excipients or potential impurities at the analyte's retention time.

  • Linearity and Range: Prepare a series of standards (e.g., 5 concentrations) across the expected working range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Perform six replicate injections of a single standard preparation. The relative standard deviation (RSD) should be < 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be < 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ~10:1).

  • Robustness: Intentionally vary key method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±10%) to assess the method's reliability during normal use.

Conclusion

The development of an HPLC method for a polar, zwitterionic compound like 2-(1-amino-4-acetamidocyclohexyl)acetic acid requires moving beyond conventional reversed-phase techniques. While ion-pairing RP-HPLC can induce retention, it does so at the expense of peak shape, efficiency, and MS compatibility. Both HILIC and Mixed-Mode Chromatography have proven to be far more effective strategies. The Mixed-Mode method, in particular, offers unparalleled control over retention and selectivity, delivering the highest performance in terms of efficiency and peak symmetry. For any scientist facing the challenge of analyzing this or similar molecules, a HILIC or, preferably, a Mixed-Mode approach is the recommended path to developing a robust, reliable, and high-performing analytical method.

References

  • B.M. Rao et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380. [Link]

  • Curt F. (2020). Why can zwitterions be difficult detect by HPLC-MS? Chemistry Stack Exchange. [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • Waters Corporation. (2016). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. [Link]

  • MtoZ Biolabs. Amino Acid Analysis Using HPLC. [Link]

  • Patel, S. et al. (2017). Analysis of amino acids by high performance liquid chromatography. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 557-573. [Link]

  • Kuhara, T. et al. (2013). HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies. The Indian journal of medical research, 138(3), 303–309. [Link]

  • Orlovsky, V. (2019). HPLC method dev strategies for Zwitterions. Chromatography Forum. [Link]

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A Comparative Guide to the NMR Characterization of 2-(1-amino-4-acetamidocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete structural elucidation of 2-(1-amino-4-acetamidocyclohexyl)acetic acid. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights into the characterization of complex cyclic molecules. We will explore the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and NOESY) NMR experiments, supported by detailed protocols and comparative data, to unambiguously determine the constitution, configuration, and conformation of this important scaffold.

Introduction: The Significance of the Cyclohexyl Amino Acid Scaffold

The 2-(1-amino-4-acetamidocyclohexyl)acetic acid structure represents a key building block in medicinal chemistry. Its rigid cyclohexane core serves as a valuable scaffold for constraining the orientation of pharmacophoric groups—the amino, acetamido, and acetic acid moieties. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. However, the stereochemical complexity of the substituted cyclohexane ring, including the potential for cis and trans isomers and different chair conformations, necessitates a robust analytical approach for unambiguous characterization. NMR spectroscopy stands as the preeminent technique for this purpose, providing a detailed atom-level picture of the molecule's three-dimensional structure in solution.

This guide will compare and contrast the information gleaned from a suite of NMR experiments, demonstrating how a systematic and multi-pronged approach ensures scientific integrity and leads to an irrefutable structural assignment.

The NMR Toolkit for Structural Elucidation: A Comparative Overview

The complete characterization of 2-(1-amino-4-acetamidocyclohexyl)acetic acid relies on a combination of NMR experiments. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a comprehensive understanding of the molecule.

NMR Experiment Primary Information Yielded Key Strengths Limitations
¹H NMR Proton chemical environments, scalar (J) couplingsHigh sensitivity, provides information on proton connectivitySignal overlap in complex molecules, limited direct information on carbon skeleton
¹³C NMR Carbon chemical environmentsExcellent signal dispersion, direct observation of the carbon backboneLow natural abundance of ¹³C results in lower sensitivity
COSY ¹H-¹H scalar couplingsEstablishes proton-proton connectivity within spin systemsDoes not directly correlate protons to carbons, can be complex to interpret with extensive coupling
HSQC One-bond ¹H-¹³C correlationsDirectly links protons to their attached carbons, excellent for resolving overlapped ¹H signals[1]Only shows direct, one-bond correlations
NOESY Through-space ¹H-¹H correlations (Nuclear Overhauser Effect)Provides information on spatial proximity of protons, crucial for determining stereochemistry and conformation[2]NOE intensity is distance-dependent and can be influenced by molecular motion
Foundational Analysis: 1D ¹H and ¹³C NMR

The starting point for any structural elucidation is the acquisition of one-dimensional ¹H and ¹³C NMR spectra.

2.1.1. ¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum provides the initial overview of the proton environments within the molecule. Key features to analyze include:

  • Chemical Shift (δ): The position of a signal on the ppm scale is indicative of the electronic environment of the proton. For instance, protons adjacent to electronegative atoms (like nitrogen or oxygen) will be deshielded and appear at a higher chemical shift.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple lines is due to scalar coupling with neighboring protons. The n+1 rule is a useful first approximation for interpreting these patterns.

  • Coupling Constants (J): The distance between the lines of a multiplet, measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons, which is critical for conformational analysis of the cyclohexane ring.[3]

For 2-(1-amino-4-acetamidocyclohexyl)acetic acid, we expect to see distinct signals for the acetamido methyl group, the methylene protons of the acetic acid moiety, the methine proton at the 4-position, and a complex set of overlapping signals for the cyclohexane ring protons. The chemical shifts of the axial and equatorial protons on the cyclohexane ring are typically different.[4]

2.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a direct view of the carbon framework. Due to the wider chemical shift range of ¹³C, signal overlap is less of an issue compared to ¹H NMR. Key signals to identify include the two carbonyl carbons (amide and carboxylic acid), the quaternary carbon at the 1-position, the methine carbon at the 4-position, and the methylene carbons of the cyclohexane ring and the acetic acid side chain. The chemical shift of carbons in a cyclohexane ring is sensitive to the axial or equatorial orientation of substituents.[5]

Unraveling Connectivity: 2D COSY and HSQC

While 1D NMR provides a wealth of information, complex spin systems and signal overlap often necessitate the use of two-dimensional techniques to definitively establish atomic connectivity.

2.2.1. COSY (Correlation Spectroscopy): Tracing ¹H-¹H Couplings

The COSY experiment reveals which protons are scalar-coupled to each other. This is visualized as cross-peaks in the 2D spectrum, connecting the signals of coupled protons. For our target molecule, COSY is instrumental in:

  • Identifying the protons within the cyclohexane ring that are adjacent to one another.

  • Confirming the connectivity between the methine proton at C4 and its neighboring methylene protons.

2.2.2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is a powerful tool that correlates each proton signal with the signal of the carbon to which it is directly attached.[1] This allows for the unambiguous assignment of both the ¹H and ¹³C signals for all protonated carbons. For 2-(1-amino-4-acetamidocyclohexyl)acetic acid, HSQC will definitively link the cyclohexane proton signals to their corresponding carbon signals, aiding in the differentiation of the various methylene groups.

Defining 3D Structure: NOESY for Stereochemistry and Conformation

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that occurs between protons that are close in space, typically within 5 Å. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial proximities as cross-peaks. This information is crucial for determining the relative stereochemistry and the preferred conformation of the molecule.[2]

For 2-(1-amino-4-acetamidocyclohexyl)acetic acid, key NOE correlations will allow us to determine:

  • The cis or trans relationship between the amino and acetamido groups. For example, a NOE between the protons of the acetic acid methylene group and the axial protons on the same side of the cyclohexane ring would suggest a particular stereoisomer.

  • The chair conformation of the cyclohexane ring. The presence of strong NOEs between axial protons at the 1,3- and 1,5-positions is a hallmark of a chair conformation.

The following diagram illustrates the logical workflow for the NMR-based structural elucidation of 2-(1-amino-4-acetamidocyclohexyl)acetic acid.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D_Connectivity 2D Connectivity Experiments cluster_2D_Conformation 2D Conformational Analysis cluster_Structure Final Structure H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Carbon Skeleton NOESY NOESY HSQC->NOESY Proton & Carbon Assignments Final_Structure Complete 3D Structure NOESY->Final_Structure Stereochemistry & Conformation NOESY_Correlations cluster_cyclohexane Cyclohexane Ring (Chair Conformation) cluster_substituents Substituents C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 Acetic_Acid CH₂COOH (axial) H_axial_3 H_axial_3 Acetic_Acid->H_axial_3 NOE H_axial_5 H_axial_5 Acetic_Acid->H_axial_5 NOE Amino NH₂ (equatorial) Acetamido NHAc (equatorial) H_acetamido H_acetamido H_axial_3->H_axial_5 NOE

Sources

Mass Spectrometry Fragmentation Patterns: Amino-acetamidocyclohexyl Acetic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Amino-acetamidocyclohexyl acetic acid (functionally identified here as the glycyl-derivative of Gabapentin, often observed as a synthetic impurity or prodrug moiety) versus its parent compound Gabapentin and its major degradant, Gabapentin Lactam .

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary & Structural Context

Amino-acetamidocyclohexyl acetic acid (Molecular Formula:


, MW: 228.29 Da) represents a peptide-mimetic structure where a glycine moiety is coupled to the primary amine of a cyclohexyl acetic acid core (typically Gabapentin). In drug development, characterizing this specific structure is critical for two reasons:
  • Impurity Profiling: It often appears as a synthetic by-product (peptide coupling artifact) or a metabolite.

  • Prodrug Design: The "amino-acetamido" (glycyl) group is a common promoiety used to enhance the solubility or transport of GABA analogs via peptide transporters (PEPT1/2).

This guide compares its MS/MS behavior with Gabapentin (Parent) and Gabapentin Lactam (Cyclic degradant) to provide a definitive identification strategy.

The Comparative Landscape
CompoundStructure DescriptionMonoisotopic Mass (Da)Precursor Ion

Amino-acetamidocyclohexyl acetic acid Glycyl-derivative of Gabapentin228.15229.15
Gabapentin 2-[1-(aminomethyl)cyclohexyl]acetic acid171.13172.13
Gabapentin Lactam 2-azaspiro[4.5]decan-3-one153.12154.12

Experimental Methodology (Self-Validating Protocol)

To replicate the fragmentation patterns described, the following LC-MS/MS conditions are recommended. This protocol ensures the generation of characteristic ions for both the peptide bond (glycyl loss) and the cyclohexyl core.

LC-MS/MS Configuration
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

    • Rationale: The terminal amino group and the secondary amide nitrogen provide high proton affinity, ensuring strong

      
       signal.
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: Acetonitrile (Desolvation).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why: Low CE (15 eV) preserves the labile peptide bond to confirm the "amino-acetamido" tail. High CE (45 eV) is required to shatter the stable cyclohexyl ring for core verification.

Validation Checkpoint
  • System Suitability: Inject pure Gabapentin (1 µg/mL). You must observe the transition

    
     (Loss of 
    
    
    
    /
    
    
    leading to lactamization). If
    
    
    is absent, the source temperature or CE is too low.

Fragmentation Mechanism & Comparative Analysis

A. Amino-acetamidocyclohexyl Acetic Acid (m/z 229)

The fragmentation of this molecule is driven by the instability of the amide bond and the tendency of the cyclohexyl acetic acid core to cyclize.

Primary Pathway (The "Peptide" Break): The most abundant fragment arises from the cleavage of the amide bond between the glycyl group and the gabapentin core.

  • Precursor:

    
    
    
  • Mechanism: Charge retention on the cyclohexyl core after loss of the neutral glycine residue (

    
    , 57 Da) or the glycyl group as a neutral ketene.
    
  • Resulting Ion:

    
     (Protonated Gabapentin).
    

Secondary Pathway (Lactamization): Once the


 ion is formed, it immediately undergoes the characteristic dehydration typical of Gabapentin, forming the lactam ion.
  • Transition:

    
     (Loss of 
    
    
    
    , -18 Da).
  • Note: In high-energy spectra, you may see a direct

    
     transition, but the mechanism proceeds via the 172 intermediate.
    

Diagnostic Low-Mass Ions:

  • 
    :  The immonium ion of Glycine (
    
    
    
    ). This confirms the "Amino-acetamido" (Glycyl) tail.
  • 
    :  In some traps, the 
    
    
    
    ion (Glycyl cation) may be observed, though it is often unstable.
B. Comparison with Alternatives
Table 1: Diagnostic Ion Comparison
FeatureAmino-acetamidocyclohexyl acetic acidGabapentin (Parent)Gabapentin Lactam (Degradant)
Precursor (m/z) 229 172 154
Primary Fragment 172 (Loss of Glycine residue)154 (Loss of

/

)
137 (Ring opening/Loss of

)
Secondary Fragment 154 (Lactam core)137 (Cyclohexyl cation)109 (

)
Specific Marker 30 (Glycine Immonium)95 (Cyclohexyl)67 (

)
Neutral Loss

(Glycyl)

(Water)

(Ammonia)

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the precursor ion to the diagnostic fragments. The color coding highlights the transition from the intact peptide-mimetic to the core lactam structure.

FragmentationPathway Precursor Amino-acetamidocyclohexyl acetic acid [M+H]+ = 229 GabapentinIon Gabapentin Core [M+H]+ = 172 Precursor->GabapentinIon Loss of Glycine Residue (-57 Da) GlycineIon Glycine Immonium [H2N=CH2]+ m/z = 30 Precursor->GlycineIon Amide Bond Cleavage LactamIon Gabapentin Lactam [M+H]+ = 154 GabapentinIon->LactamIon Dehydration / Cyclization (-18 Da) Fragment137 Cyclohexyl Cation m/z = 137 LactamIon->Fragment137 Ring Opening / Loss of NH3

Caption: MS/MS fragmentation pathway showing the sequential loss of the glycyl moiety followed by the characteristic lactamization of the gabapentin core.

Differentiation Strategy

When analyzing complex matrices (e.g., urine or plasma), distinguish Amino-acetamidocyclohexyl acetic acid from other isobars using this logic:

  • Check for m/z 172: If

    
     is the dominant transition, the Gabapentin core is intact.
    
  • Check for m/z 30: The presence of the glycine immonium ion confirms the N-terminal "amino-acetamido" group.

  • Retention Time: Due to the extra amide bond, this molecule is generally more polar than Gabapentin and will elute earlier on Reverse Phase (C18) columns but later on HILIC columns compared to the parent drug.

References

  • Hamby, D. et al. (2022). Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum. PMC. Available at: [Link]

  • Dal Bello, F. et al. (2019). MS² and MS³ fragmentation pathways of gabapentin. ResearchGate. Available at: [Link]

  • Restek Corporation. (2025). Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS. Available at: [Link]

Validated Analytical Architectures for Edoxaban Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Edoxaban Tosylate Monohydrate, a direct Factor Xa inhibitor, hinges on the precise assembly of three pharmacophores: a chiral cyclohexane diamine, a chloropyridine moiety, and a tetrahydrothiazole ring. The analytical control of these intermediates is not merely a compliance exercise but a safety imperative; the molecule possesses three chiral centers, creating a theoretical risk of seven stereoisomeric impurities.

This guide moves beyond standard pharmacopeial lists to compare validated analytical architectures. It contrasts the robustness of RP-HPLC with the sensitivity of LC-MS/MS for genotoxic impurities (GTIs) and the resolution of UPLC for diastereomeric separation.

Part 1: The Analytical Landscape of Edoxaban Synthesis

To design an effective control strategy, one must isolate the critical quality attributes (CQAs) of the three primary intermediates.

The Critical Intermediates[1][2]
  • Intermediate A (The Chiral Core): tert-Butyl {(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl}carbamate.

    • Challenge: Stereochemical purity.[1] The (1R,2S,5S) configuration is essential for bioactivity. Enantiomers and diastereomers must be resolved.

  • Intermediate B (The Linker): 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid (or ethyl ester derivative).

    • Challenge: Hydrolysis byproducts and unreacted oxalate precursors.

  • Intermediate C (The Active Head): 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.[2]

    • Challenge: Regioisomers during thiazole ring closure.

Part 2: Comparative Methodology

The following table contrasts the performance of validated methods for these intermediates. Data is synthesized from comparative validation studies [1, 7, 12].[3][4]

FeatureRP-HPLC (Standard) UHPLC/UPLC (Advanced) LC-MS/MS (Trace Analysis)
Primary Application Routine QC, Assay, Related SubstancesHigh-throughput screening, IPC (In-Process Control)Genotoxic Impurities (GTIs), Bioanalysis
Stationary Phase C18 / Phenyl-Hexyl (

)
C18 / HSS T3 (

)
C18 / HILIC (for polar GTIs)
Run Time 15 – 35 mins3 – 8 mins5 – 10 mins
Sensitivity (LOD)



(ppm level)
Resolution (

)
High for diastereomersSuperior for complex matricesHigh selectivity (mass-based)
Cost Per Run LowMedium (High consumable cost)High

Expert Insight: While UPLC offers speed, standard RP-HPLC remains the "workhorse" for Edoxaban intermediates due to the superior capacity of


 columns to handle the crude reaction mixtures often found in intermediate testing without clogging.

Part 3: Deep Dive – Validated Protocols

Protocol A: Chiral Purity of Intermediate A (The Diamine)

Objective: Separation of the (1R,2S,5S) isomer from its enantiomer and diastereomers. Scientific Rationale: Standard C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required to form transient diastereomeric complexes with the analyte.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate),

    
    .
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1 v/v/v).

    • Note: Diethylamine is critical to suppress the ionization of the primary amine, sharpening peak shape.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 210 nm (Low wavelength required due to lack of strong chromophores in the cyclohexane ring).

  • Temperature:

    
    .
    

Self-Validating System Suitability:

  • Resolution (

    
    ): 
    
    
    
    between the (1R,2S,5S) peak and its nearest isomer.
  • Tailing Factor:

    
     (Crucial for amines).
    
Protocol B: Stability-Indicating RP-HPLC for Edoxaban & Coupling Products

Objective: Quantify Intermediate B and C levels and degradation products in the final coupling step. Scientific Rationale: A "stability-indicating" method must resolve the main peak from degradation products formed under stress (oxidation, hydrolysis). A Phenyl-Hexyl or C18 column provides the necessary hydrophobic selectivity [7, 14].

  • Column: Agilent Eclipse XDB C18 or YMC Triart Phenyl (

    
    ).
    
  • Mobile Phase A: 10 mM Acetate Buffer (pH 4.0 - 5.5).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient Program:

    • 0-5 min: 15% B (Isocratic hold for polar impurities)

    • 5-20 min: 15%

      
       60% B (Linear gradient)
      
    • 20-25 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 290 nm (Edoxaban

    
    ).[7][8]
    

Validation Data [14]:

  • Linearity:

    
     (
    
    
    
    ).[9]
  • Recovery: 98.8% - 99.9%.

  • Robustness: Unaffected by

    
     pH unit changes.
    
Protocol C: Trace Analysis of Genotoxic Impurities (GTIs) via LC-MS/MS

Objective: Quantification of sulfonate esters (if Tosylate salt formation occurs in situ) or alkyl halides. Scientific Rationale: UV detection is insufficient for ppm-level detection required by ICH M7 guidelines. MRM (Multiple Reaction Monitoring) mode in MS provides the necessary selectivity [16].

  • Instrument: Triple Quadrupole MS (e.g., AB Sciex API-4000).

  • Ionization: ESI Positive Mode.

  • Column: C18 (Short column, e.g.,

    
    ) for rapid elution.
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Methanol (B).

  • Transitions (Example for Edoxaban):

    • Precursor Ion:

      
       548.2 
      
      
      
    • Product Ion:

      
       366.1 (Cleavage of the dimethylcarbamoyl moiety).
      

Part 4: Visualizing the Control Strategy

The following diagram illustrates the synthesis workflow and the specific analytical checkpoints (CP) where the methods above are applied.

Edoxaban_Control_Strategy cluster_inputs Key Intermediates Int1 Intermediate A (Chiral Diamine) CP1 CP1: Chiral HPLC (Method: Protocol A) Target: Enantiomeric Purity Int1->CP1 QC Release Int2 Intermediate B (Chloropyridine) Coupling1 Coupling Reaction 1 (Amide Bond Formation) Int2->Coupling1 Int3 Intermediate C (Thiazole) Coupling2 Coupling Reaction 2 (Final Assembly) Int3->Coupling2 Coupling1->Coupling2 Crude Crude Edoxaban Coupling2->Crude CP2 CP2: RP-HPLC (Method: Protocol B) Target: Related Substances Crude->CP2 IPC Check Salt Salt Formation (Tosylate Monohydrate) CP3 CP3: LC-MS/MS (Method: Protocol C) Target: Genotoxic Impurities Salt->CP3 Safety Check FinalAPI Edoxaban Tosylate (Final API) CP1->Coupling1 Pass CP2->Salt Pass CP3->FinalAPI Pass

Figure 1: Integrated Analytical Control Strategy for Edoxaban Synthesis. CP=Control Point; IPC=In-Process Control.

References

  • ArborPharmChem. (2026).[1] Edoxaban Synthesis Process - Pharmaceutical Intermediates Supplier. Link

  • BenchChem. (2025).[7] Validating LC-MS/MS Methods for Edoxaban Quantification: A Comparative Guide. Link

  • Pandey, K. P., & Saravanan, K. (2025).[10][11] A Stability-Indicating RP-HPLC Method for the Development and Validation of Edoxaban. Journal of Pharmaceutical Research International. Link

  • Kardile, P., et al. (2025).[10][12][13] Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate. ResearchGate. Link

  • Baksam, V. K., & Nimmakayala, S. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug. Applied Chemical Engineering. Link

  • Patel, D. M., et al. (2021). Novel Validated RP-HPLC Method For Determination Of Edoxaban Tosylate Monohydrate In Bulk And Its Pharmaceutical Dosage Form. Journal of Pharmaceutical Sciences and Research. Link

  • Alluri, C., & G. (2025). Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry. ResearchGate. Link

  • Asian Journal of Pharmaceutical Analysis. (2023). Development and Validation of HPTLC Method for Determination of Edoxaban in Bulk and Tablet. Link

Sources

Definitive Guide: Reference Standards for 2-(1-amino-4-acetamidocyclohexyl)acetic Acid Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-amino-4-acetamidocyclohexyl)acetic acid is a critical Key Starting Material (KSM) and potential impurity in the synthesis of Factor Xa inhibitors (e.g., Edoxaban). Its zwitterionic nature, lack of strong chromophores, and potential for stereoisomerism (cis/trans) make it a challenging analyte for traditional purity assessments.

This guide objectively compares the three tiers of reference standards available to researchers: Certified Reference Materials (CRMs) , Secondary (Working) Standards , and Research Grade Materials . It establishes a self-validating protocol for qualifying in-house standards using Quantitative NMR (qNMR) as the primary method for potency assignment, superior to the traditional Mass Balance approach for this specific molecule.

Part 1: The Hierarchy of Standards (Comparative Analysis)

For drug development professionals, the choice of reference standard dictates the validity of all subsequent data. We compare the three primary alternatives based on regulatory compliance (ICH Q3A/Q7), uncertainty, and suitability.

Table 1: Comparative Performance Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: Secondary / Working Standard Option C: Research Grade (Commercial)
Primary Use Metrological traceability; Dispute resolution.Routine QC release; Stability studies.Early-stage R&D; Feasibility testing.
Purity Method qNMR + Mass Balance (Orthogonal).Validated against CRM or Primary Standard.HPLC Area% (Often misleading).
Traceability SI-Traceable (NIST/BIPM). ISO 17034 accredited.Traceable to the CRM/Primary.[1]None / Vendor Declaration.
Uncertainty Explicitly stated (e.g., 99.1% ± 0.3%).Derived from Primary (higher uncertainty).Unknown.
Cost Factor High (

).
Low ($) - Produced in bulk.Medium (

) - High variability.
Suitability for 2-(1-amino...) Highest. Essential for establishing Response Factors (RRF).High. Acceptable if qualified via qNMR.Low. Risk of stereoisomer contamination.
Expert Insight: The "Area%" Trap

For 2-(1-amino-4-acetamidocyclohexyl)acetic acid, Research Grade materials often report purity via HPLC-UV at 210 nm. This is scientifically flawed for two reasons:

  • Weak Chromophore: The acetamido group has weak UV absorbance. Impurities with aromatic rings (e.g., starting material p-nitrophenylacetic acid derivatives) will have exponentially higher response factors, skewing "Area%" results.

  • Salt Forms: This molecule is often isolated as a hydrochloride or tosylate salt. HPLC Area% ignores the mass of the counter-ion and residual water/solvents, leading to massive potency overestimation (often >10% error).

Part 2: Technical Challenges & Methodology

Challenge 1: Stereochemistry

The cyclohexane ring allows for cis and trans isomers regarding the 1-amino and 4-acetamido substituents.

  • Risk: A standard labeled "98% pure" may actually be a 70:30 mixture of diastereomers.

  • Solution: The reference standard must be characterized by 1H-NMR to confirm diastereomeric purity.

Challenge 2: Detection (The "Invisible" Analyte)
  • Standard UV (254 nm): Useless.

  • Low UV (205-210 nm): Non-specific; sensitive to mobile phase noise.

  • Recommended: Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) for chromatographic purity, paired with qNMR for absolute assay.

Part 3: Experimental Protocols

Protocol A: Primary Characterization via qNMR (The Gold Standard)

Objective: Assign absolute weight-based potency (w/w%) without relying on reference standards of the analyte itself.

Reagents:

  • Solvent: D₂O (Deuterium Oxide) or DMSO-d6 (depending on salt solubility).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable). Why? High purity, non-hygroscopic, distinct singlet at ~6.3 ppm which does not overlap with the cyclohexyl protons.

Workflow:

  • Weighing: Accurately weigh ~10 mg of the Analyte and ~5 mg of the Internal Standard into the same vial using a 5-digit analytical balance (Readability 0.01 mg).

  • Dissolution: Dissolve in 0.7 mL D₂O. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Instrument: 400 MHz (min) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: T1 relaxation for quaternary carbons in the IS can be long; insufficient D1 causes quantification errors).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[2]
      
    • 
      : Number of protons (Maleic acid = 2; Cyclohexyl methine = 1)
      
    • 
      : Molar mass[2]
      
    • 
      : Weighed mass[3]
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      : Purity[1][2][4]
      
Protocol B: Chromatographic Purity (HPLC-CAD)

Objective: Determine organic impurities and diastereomeric ratio.

  • Column: Amide-C18 or HILIC column (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 20 mins.

  • Detector: Charged Aerosol Detector (CAD). Why? Universal response independent of chemical structure, crucial for detecting non-chromophoric synthetic precursors.

Part 4: Visualization of Workflows

Diagram 1: Reference Standard Qualification Hierarchy

This diagram illustrates the traceability chain required to establish a valid Working Standard from a synthesized batch.

ReferenceStandardHierarchy cluster_0 Tier 1: Primary Reference cluster_1 Tier 2: Characterization cluster_2 Tier 3: Working Standard NIST NIST/BIPM Traceable Material (e.g., Benzoic Acid / Maleic Acid) qNMR qNMR Analysis (Absolute Potency Assignment) NIST->qNMR Internal Standard QualifiedStd Qualified Working Standard (Assigned Purity: 99.2% w/w) qNMR->QualifiedStd Primary Potency Value MassBalance Mass Balance (HPLC + TGA + KF + ROI) MassBalance->QualifiedStd Corroborating Data SynthesizedBatch Synthesized Candidate Material (High Purity Batch) SynthesizedBatch->qNMR Sample SynthesizedBatch->MassBalance Sample RoutineQC Routine QC Testing (HPLC Identification & Assay) QualifiedStd->RoutineQC Calibration

Caption: The traceability chain. Note that the Working Standard's potency is derived directly from the NIST-traceable Internal Standard via qNMR, bypassing the need for a commercial CRM of the analyte itself.

Diagram 2: Purity Assignment Decision Logic

How to choose between qNMR and Mass Balance for this specific compound.

DecisionLogic Start Start: Purity Assignment CheckUV Does molecule have strong UV chromophore? Start->CheckUV CheckSalt Is it a Salt/Hygroscopic? CheckUV->CheckSalt If UV exists (unlikely) Decision1 NO (Acetamido only) CheckUV->Decision1 Decision2 YES (Zwitterion) CheckSalt->Decision2 MethodMB Mass Balance Method (100% - Impurities - Water) MethodqNMR qNMR Method (Direct Proton Counting) Decision1->MethodMB High Risk (Response Factors Unknown) Decision1->MethodqNMR Preferred Decision2->MethodqNMR Eliminates Salt/Water Error

Caption: Decision matrix highlighting why qNMR is the superior choice for zwitterionic, low-UV compounds like 2-(1-amino-4-acetamidocyclohexyl)acetic acid.

Part 5: References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[5][6] (2006).[5][7] Defines reporting, identification, and qualification thresholds.

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[8][9][10] Establishes the legal requirements for USP RS usage and the validity of secondary standards.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Provides the framework for quantitative NMR validation.

    • (Requires subscription, general info available via USP FAQs)

  • Pauli, G. F., et al. "Importance of Purity Evaluation of Reference Materials for Natural Products and Chemical Drugs." Journal of Natural Products, 77(6), 1473–1487. (2014).[11] Validates qNMR as a primary ratio method.

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment.[3] Demonstrates equivalence between Mass Balance and qNMR.

Sources

Spectroscopic Differentiation of Acetamido and Carboxylic Acid Moieties: A Comparative Guide to Acquisition Modes and Spectral Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate analysis and polymorph screening, distinguishing between acetamido (


) and carboxylic acid (

) functional groups is a critical routine challenge. Both moieties possess carbonyl (

) centers that absorb in the

region, leading to potential spectral overlap. However, the distinct hydrogen-bonding environments and heteroatom connectivity offer unique vibrational signatures.

This guide provides a rigorous comparison of these functional groups using Fourier Transform Infrared (FTIR) spectroscopy. It evaluates the two primary acquisition modes—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —and establishes a self-validating protocol for definitive identification.

Spectral Characterization: The Acetamido vs. Acid Conflict

The core difficulty lies in the proximity of the carbonyl stretching frequencies. However, accurate identification relies on a "whole-spectrum" approach, correlating the carbonyl region with the high-frequency hydroxyl/amine region.

Comparative Vibrational Modes
FeatureCarboxylic Acid (

)
Acetamido (

)
Differentiation Logic
O-H / N-H Stretch 2500–3300

(Very Broad)
Often described as a "hairy beard" centered ~3000

. Overlaps C-H stretches.
3200–3400

(Sharp/Medium)
Secondary amides show a single N-H band. Primary amides show a doublet.[1]
The acid O-H is unmistakably broad and unstructured due to dimerization. Amide N-H is distinct and sharper.[1]
Carbonyl (

)
1700–1730

Strong intensity.[1][2][3][4][5] Dimerization lowers frequency from monomeric (~1760

).
1650–1690

(Amide I)
Strong intensity. Lower frequency due to resonance delocalization of the N lone pair.
Acid

generally appears at higher wavenumbers than Amide I, barring strong electron-withdrawing effects.
Bending Modes 1400–1440

C-O-H in-plane bend.
1500–1560

(Amide II)
N-H bending coupled with C-N stretch.
Amide II is the "Gold Standard" differentiator. Acids lack a band in this specific 1550

window.
C-O / C-N Stretch 1210–1320

Strong C-O stretch.[6]
1200–1300

(Amide III)
Weaker, mixed mode.
Less reliable for differentiation due to fingerprint region congestion.
Visualizing the Decision Logic

The following decision tree illustrates the systematic approach to distinguishing these groups based on spectral evidence.

SpectralDecisionTree Start Unknown Spectrum Analysis (Focus: 1500-3500 cm⁻¹) CheckOH Step 1: Inspect 2500-3300 cm⁻¹ Is there a broad, unstructured band? Start->CheckOH AcidPath Broad O-H Present (Overlaps C-H) CheckOH->AcidPath Yes (Hairy Beard) AmidePath Sharp/Medium N-H (3200-3400 cm⁻¹) CheckOH->AmidePath No (Distinct Peaks) CheckAmide Step 2: Inspect 1500-1700 cm⁻¹ Check Carbonyl & Amide II ConfirmAmide Confirm Acetamido: 1. Amide I (C=O) @ 1650-1690 cm⁻¹ 2. Amide II (N-H Bend) @ ~1550 cm⁻¹ CheckAmide->ConfirmAmide Doublet/Singlet Found ConfirmAcid Confirm Carboxylic Acid: 1. C=O @ 1700-1725 cm⁻¹ 2. No Amide II band AcidPath->ConfirmAcid AmidePath->CheckAmide

Figure 1: Logical workflow for distinguishing Carboxylic Acid and Acetamido functionalities based on high-frequency and fingerprint regions.

Methodological Comparison: ATR vs. Transmission

Selecting the correct sampling technique is as vital as the interpretation itself. While ATR is the modern standard for speed, Transmission (KBr) remains the reference method for resolution and library matching.

Comparative Analysis
ParameterATR (Attenuated Total Reflectance) Transmission (KBr Pellet) Scientist's Verdict
Principle Internal reflection creates an evanescent wave penetrating ~0.5–2 µm into the sample.Beam passes directly through the sample dispersed in an IR-transparent matrix.ATR for routine ID; KBr for structural elucidation.
Sample Prep Minimal. Direct contact with Diamond/ZnSe crystal.High skill required. Grinding with KBr and pressing into a transparent disk.ATR eliminates "user variation" in pellet thickness.
Spectral Artifacts Peak Shift: Peaks may shift to lower wavenumbers compared to transmission.Intensity: Weak signal at high wavenumbers (penetration depth

).[7]
Moisture: KBr is hygroscopic; water bands (3400/1640

) can mimic Amide I/N-H.Christiansen Effect: Scattering due to poor grinding.
KBr moisture is a major risk for Amide/Acid analysis as water masks N-H/O-H.
Resolution Good, but dependent on crystal contact pressure.Excellent. Defines sharp bands (e.g., N-H stretch) better than ATR.Use KBr if distinguishing subtle polymorph splittings.

Experimental Protocols

Protocol A: High-Fidelity ATR Acquisition (Routine Screening)

Objective: Rapid identification with minimal cross-contamination.

  • Crystal Preparation: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the energy throughput meter reads maximum (background check).

  • Background Scan: Collect an air background (32 scans, 4

    
     resolution). Crucial: Ensure the environment is purged of 
    
    
    
    /water vapor.
  • Sample Application:

    • Place ~5 mg of solid sample on the crystal center.

    • Lower the pressure anvil. Tip: Apply pressure until the spectral preview shows saturated peaks, then back off slightly to avoid crystal damage while maintaining contact.

  • Acquisition: Scan sample (32 scans).

  • ATR Correction (Software): Apply "ATR Correction" algorithm to normalize peak intensities for comparison with transmission libraries.

Protocol B: KBr Pellet Transmission (Structural Confirmation)

Objective: High-resolution spectrum for publication or resolving complex H-bonding networks.

  • Reagent Prep: Dry analytical grade KBr powder at 110°C overnight to remove adsorbed water. Store in a desiccator.

  • Grinding (The Critical Step):

    • Ratio: 1:100 (1 mg sample to 100 mg KBr).

    • Grind in an agate mortar for 2–3 minutes. Goal: Particle size < 2 µm to prevent scattering (sloping baseline).

  • Pressing: Transfer to a die set. Evacuate air (vacuum pump) for 1 minute, then apply 8–10 tons of pressure for 2 minutes.

  • Visual Check: The resulting pellet must be transparent (glass-like), not opaque white.

  • Acquisition: Mount in holder. Scan (64 scans for higher S/N ratio).

Workflow Visualization

ExperimentalWorkflow cluster_ATR ATR Workflow cluster_KBr Transmission Workflow Clean Clean Crystal (Isopropanol) Bg Background (Air) Clean->Bg Apply Apply Sample & Pressure Bg->Apply ScanATR Scan & ATR Correct Apply->ScanATR Dry Dry KBr (110°C) Grind Grind 1:100 (Agate Mortar) Dry->Grind Press Press Pellet (10 Tons) Grind->Press ScanKBr Scan (Transmission) Press->ScanKBr

Figure 2: Parallel workflows for ATR and Transmission acquisition. Note the drying step in KBr to prevent water interference.

Data Interpretation & Troubleshooting

Self-Validating the Data

To ensure the peaks observed are genuine functional groups and not artifacts:

  • The Water Test (KBr only): If you see a broad band at 3400

    
     AND a weak bend at 1640 
    
    
    
    , your KBr is wet. This 1640 band can be mistaken for Amide I. Remedy: Re-dry KBr and re-press.
  • The CO2 Check: A doublet at 2350

    
     indicates poor background purging. While it doesn't overlap with Amide/Acid peaks, it indicates poor instrument environment.
    
  • The Overtone Check: Carbonyls often show a weak overtone near 3400

    
     (2 x 
    
    
    
    ). Do not confuse this with an N-H stretch. The N-H stretch will be significantly stronger.
Case Study: Acetaminophen (Paracetamol) vs. Ibuprofen
  • Acetaminophen (Acetamido): Expect a sharp N-H stretch (~3300

    
    ), Amide I (~1650 
    
    
    
    ), and Amide II (~1560
    
    
    ).
  • Ibuprofen (Carboxylic Acid): Expect a broad O-H (2600–3300

    
    ) and a 
    
    
    
    stretch at ~1720
    
    
    . No Amide II band.

References

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra: Carboxylic Acids and Amides. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

A Researcher's Guide to Determining Enantiomeric Excess in Cyclohexane Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Published by the Senior Application Scientist Group

Introduction

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of establishing a compound's efficacy and safety. For cyclohexane acetic acid derivatives, a class of molecules often serving as crucial chiral building blocks, rigorous enantiopurity assessment is paramount. The spatial arrangement of substituents on the cyclohexane ring and the stereocenter adjacent to the carboxylic acid group can profoundly influence biological activity. This guide offers an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of these derivatives. We will delve into the mechanistic underpinnings of each method, provide actionable experimental protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

Comparative Analysis of Key Methodologies

The determination of enantiomeric excess for cyclohexane acetic acid derivatives primarily relies on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method possesses distinct advantages and limitations, and the optimal choice is contingent on factors such as required accuracy, sample throughput, available instrumentation, and the specific physicochemical properties of the analyte.[1][2] While chromatographic techniques are often lauded as the gold standard for their high resolving power, NMR spectroscopy presents a rapid and frequently non-destructive alternative.[1]

Methodological Principles at a Glance
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times.[1][3]Enantiomers exhibit different partitioning behavior with a chiral stationary phase in the gas phase, leading to different retention times.[1]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[1][4]
Sample Preparation Typically involves dissolving the sample in a suitable mobile phase.May require derivatization to increase volatility and thermal stability, especially for carboxylic acids.Simple mixing with a chiral auxiliary (CSA) or a chemical reaction to form diastereomers (CDA).[1]
Key Advantages High accuracy, excellent resolution, well-established, and applicable to a wide range of derivatives.[2]High sensitivity and resolution, ideal for volatile and thermally stable compounds.[5][6]Rapid analysis, non-destructive (with CSAs), and suitable for high-throughput screening and reaction monitoring.[1][7]
Key Limitations Method development can be required to find the optimal CSP and mobile phase; may have longer run times.[2]The analyte must be volatile and thermally stable; derivatization can introduce potential errors.[5]Lower sensitivity and accuracy compared to chromatography; signal overlap can be an issue.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a robust and widely adopted technique for the separation and quantification of enantiomers. The method's success hinges on the selection of an appropriate chiral stationary phase (CSP) that transiently interacts with the enantiomers to form diastereomeric complexes with different energies, leading to their separation.

Experimental Protocol: Chiral HPLC of a Cyclohexane Acetic Acid Derivative

This protocol provides a general framework. Optimization of the mobile phase and CSP is often necessary for novel derivatives.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is typically sufficient.[3] The use of a Circular Dichroism (CD) detector can provide additional chiral-specific information but may have lower sensitivity.[8][9]

  • Commonly used CSPs for carboxylic acids include polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) and Pirkle-type columns.[2][10]

2. Reagents and Sample Preparation:

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive (e.g., acetic acid or trifluoroacetic acid) to improve peak shape and resolution.[10] For instance, a mobile phase of 80:20:0.5 hexane-isopropanol-acetic acid can be effective.[10]

  • Sample Preparation: Dissolve the cyclohexane acetic acid derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: Ambient (e.g., 22 °C).[3]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210-220 nm for the carboxylic acid chromophore).

  • Injection Volume: 10 µL.[3]

4. Data Analysis:

  • Identify and integrate the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 [3]

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve Sample in Mobile Phase Injector Injector Prep->Injector Column Chiral Stationary Phase Injector->Column Mobile Phase Detector UV Detector Column->Detector Separated Enantiomers Chromatogram Chromatogram (Peak Integration) Detector->Chromatogram Calculation Calculate ee% Chromatogram->Calculation GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Derivatization Derivatization (Esterification) Injector Injector Derivatization->Injector Column Chiral Stationary Phase Injector->Column Carrier Gas Detector FID Detector Column->Detector Separated Enantiomers Chromatogram Chromatogram (Peak Integration) Detector->Chromatogram Calculation Calculate ee% Chromatogram->Calculation NMR_Logic Start Cyclohexane Acetic Acid Derivative (Enantiomeric Mixture) Choice Choose Method Start->Choice CDA Chiral Derivatizing Agent (CDA) Choice->CDA Destructive CSA Chiral Solvating Agent (CSA) Choice->CSA Non-destructive Diastereomers Formation of Covalent Diastereomers CDA->Diastereomers Complexes Formation of Transient Diastereomeric Complexes CSA->Complexes NMR ¹H NMR Analysis Diastereomers->NMR Complexes->NMR Analysis Integration of Diastereotopic Signals NMR->Analysis Result Determine ee% Analysis->Result

Sources

A Senior Application Scientist's Guide to X-ray Diffraction Analysis of Novel Cyclohexane Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the characterization of novel pharmaceutical compounds, specifically focusing on the X-ray diffraction (XRD) analysis of 2-(1-amino-4-acetamidocyclohexyl)acetic acid crystals. While crystallographic data for this specific molecule is not yet publicly available, this document serves as a practical, in-depth comparison guide for researchers, scientists, and drug development professionals. By leveraging detailed XRD data from structurally analogous and functionally relevant compounds—namely Gabapentin, Pregabalin, and 2-(1-amino-4-tert-butylcyclohexyl)acetic acid—we will establish a robust methodology for analysis. This guide will detail the experimental workflow from sample preparation to data interpretation, enabling researchers to effectively characterize new chemical entities and compare their solid-state properties against established benchmarks.

Introduction: The Critical Role of Solid-State Characterization

In modern drug development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of an API can significantly influence its solubility, stability, bioavailability, and manufacturability.[1] X-ray diffraction (XRD) stands as the definitive, non-destructive technique for elucidating the three-dimensional atomic and molecular structure of a crystalline material.[2][3]

This guide focuses on a novel compound, 2-(1-amino-4-acetamidocyclohexyl)acetic acid, a derivative of cyclohexane with potential therapeutic applications. Due to its structural similarity to established drugs like Gabapentin and Pregabalin, a comparative analysis of their crystallographic properties is a logical and insightful approach.[4][5][6] We will also draw comparisons with the known crystal structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, a close structural analog.[7][8]

The primary objective of this guide is to equip researchers with the expertise to:

  • Develop a robust experimental plan for the XRD analysis of a novel compound.

  • Interpret and compare the resulting diffraction data against relevant benchmarks.

  • Understand the implications of different crystal structures on the pharmaceutical properties of the molecule.

Comparative Compounds: Structural and Functional Analogs

A meaningful comparison requires the selection of appropriate benchmark compounds. For 2-(1-amino-4-acetamidocyclohexyl)acetic acid, the following molecules serve as excellent comparators:

  • Gabapentin (1-(aminomethyl)cyclohexaneacetic acid): A widely used anticonvulsant and analgesic, Gabapentin is known to exist in multiple polymorphic forms and hydrates, making it a rich source of comparative crystallographic data.[4][9][10]

  • Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid): Another prominent anticonvulsant and anxiolytic, Pregabalin also exhibits polymorphism, and its various crystalline forms have been extensively studied.[11][12][13][14][15]

  • 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate: As a close structural analog to our target compound, its known crystal structure provides direct insight into the potential packing and hydrogen bonding motifs.[7][8]

These compounds share the core cyclohexane or related aliphatic ring structure and the amino acid functionality, making them highly relevant for predicting and understanding the crystallographic behavior of 2-(1-amino-4-acetamidocyclohexyl)acetic acid.

Experimental Workflow: From Powder to Pattern

The following section outlines a detailed, step-by-step methodology for the powder X-ray diffraction (PXRD) analysis of a new chemical entity, such as 2-(1-amino-4-acetamidocyclohexyl)acetic acid.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality diffraction data. The goal is to have a fine, randomly oriented powder.

  • Material Grinding: Gently grind a small amount (typically 10-50 mg) of the crystalline sample using an agate mortar and pestle. This minimizes the introduction of mechanical stress that could induce phase transformations.[16]

  • Sample Mounting: The finely ground powder should be carefully packed into a sample holder. The choice of holder depends on the instrument and the amount of sample available. Common options include zero-background silicon wafers or cavity mounts.

Data Collection

Modern powder diffractometers offer a high degree of automation. However, understanding the key parameters is essential for optimizing data quality.

  • Instrument Setup:

    • X-ray Source: A copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is standard for organic pharmaceuticals.

    • Geometry: Bragg-Brentano geometry is the most common setup for powder diffraction.

    • Detector: A position-sensitive detector allows for rapid data collection.[2][3]

  • Scan Parameters:

    • Angular Range (2θ): A typical scan range for initial characterization is 2° to 40° 2θ. This range usually captures the most characteristic diffraction peaks for organic molecules.

    • Step Size: A step size of 0.02° 2θ is generally sufficient.

    • Scan Speed/Time per Step: A longer data collection time will improve the signal-to-noise ratio, which is important for identifying weak reflections and minor crystalline phases.

Workflow for PXRD Analysis

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Gentle Grinding Mounting Sample Mounting Grinding->Mounting Fine Powder Instrument_Setup Instrument Setup (Cu Kα, Bragg-Brentano) Mounting->Instrument_Setup Scan_Parameters Define Scan Parameters (2θ range, step size) Instrument_Setup->Scan_Parameters Phase_ID Phase Identification (Peak Matching) Scan_Parameters->Phase_ID Unit_Cell Unit Cell Indexing Phase_ID->Unit_Cell Rietveld Rietveld Refinement Unit_Cell->Rietveld Comparison_Logic cluster_properties Comparative Properties Target 2-(1-amino-4-acetamidocyclohexyl) acetic acid PXRD_Pattern PXRD Pattern Target->PXRD_Pattern Analog1 Gabapentin Analog1->PXRD_Pattern Analog2 Pregabalin Analog2->PXRD_Pattern Analog3 tert-Butyl Analog Analog3->PXRD_Pattern Unit_Cell Unit Cell Parameters PXRD_Pattern->Unit_Cell Space_Group Space Group Unit_Cell->Space_Group H_Bonding Hydrogen Bonding Space_Group->H_Bonding

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(1-amino-4-acetamidocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 2-(1-amino-4-acetamidocyclohexyl)acetic acid

Executive Safety Summary

Compound Class: Functionalized Cyclohexane Amino Acid Intermediate Primary Hazard Assumption: Irritant / Potential Sensitizer (Category 3) Operational Band: OEB 3 (Occupational Exposure Band 3) — Handle as if potent until toxicology is fully established.

This guide defines the Personal Protective Equipment (PPE) and engineering controls required for 2-(1-amino-4-acetamidocyclohexyl)acetic acid . As a zwitterionic intermediate containing both free amine and acetamide functionalities, this compound presents specific risks regarding dust inhalation and potential skin sensitization.

The Golden Rule: Treat this compound as a "Novel Chemical Entity" (NCE). In the absence of specific LD50 data, we default to the Precautionary Principle , assuming the compound is biologically active and capable of sensitization.

Technical Risk Profile & Causality

To select the right PPE, we must understand the chemical mechanism of the hazard.

Functional GroupChemical BehaviorPhysiological RiskCausality for PPE Selection
Primary Amine (-NH₂)Basic, nucleophilic.Chemical burns (high conc.), irritation, sensitization.Nitrile Gloves: Amines can penetrate latex. Nitrile offers superior breakthrough time.
Carboxylic Acid (-COOH)Acidic, proton donor.Corrosive to mucous membranes (eyes/lungs).Goggles & Respirator: Dust becomes acidic/basic upon contact with moisture in the eyes or lungs.
Acetamide (-NH-CO-CH₃)Polar, amide bond.Enhanced solubility; potential for systemic absorption.Double Gloving: Required when in solution (e.g., DMSO/Methanol) to prevent carrier-mediated skin absorption.
Cyclohexane Ring Lipophilic scaffold.Increases cell membrane permeability.Tyvek Sleeves: Prevents dust accumulation on skin/cuffs, reducing long-term dermal uptake.

PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. PPE must scale with the energy and potential for aerosolization of the task.

Tier 1: Storage & Transport (Closed Containers)
  • Gloves: Single Nitrile (4 mil minimum).

  • Eye Protection: Safety glasses with side shields.[1]

  • Body: Standard cotton lab coat.

Tier 2: Weighing & Solid Transfer (High Risk of Dust)
  • Engineering Control: MANDATORY use of a Powder Containment Hood or Class II Biosafety Cabinet.

  • Gloves: Double Nitrile (Outer: 4-8 mil; Inner: 4 mil). Rationale: Static electricity often causes amino acid powders to "jump" onto wrists.

  • Respiratory: If hood is unavailable (NOT recommended), use a P100 Half-Face Respirator . Surgical masks provide zero protection against chemical dust.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent). Rationale: Fine dust can bypass safety glasses.

Tier 3: Synthesis & Solubilization (Liquid Handling)
  • Gloves: Double Nitrile. Change outer glove immediately upon splash.

  • Body: Chemical-resistant apron over lab coat if handling >100mL volumes.

  • Eye Protection: Face shield required if reaction is under pressure or heat.

Operational Workflow & Logic

The following diagram illustrates the "Defense in Depth" strategy for handling this specific intermediate.

SafetyProtocol cluster_legend Legend Start Start: Chemical Retrieval Hazard_Dust Hazard: Airborne Dust (Amine/Acid Irritation) Start->Hazard_Dust Barrier_Eng Barrier 1: Fume Hood / Balance Enclosure Hazard_Dust->Barrier_Eng Primary Control Barrier_PPE Barrier 2: PPE (Goggles + P100 + Nitrile) Barrier_Eng->Barrier_PPE Redundancy Decision_Solvent Is Solvent Added? Barrier_PPE->Decision_Solvent Hazard_Perm Hazard: Dermal Absorption (Carrier Effect) Decision_Solvent->Hazard_Perm Yes (Solution) Safe_State Safe Operation Achieved Decision_Solvent->Safe_State No (Solid Only) Action_DoubleGlove Action: Double Glove (Check Breakthrough Time) Hazard_Perm->Action_DoubleGlove Action_DoubleGlove->Safe_State key Red=Hazard | Green=Barrier | Blue=Action

Figure 1: Logic flow for hazard mitigation. Note that engineering controls (Hoods) are the primary barrier, with PPE serving as redundancy.

Step-by-Step Handling Protocol

Phase A: Preparation
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes. Causality: Amino acids can cause contact dermatitis; pinholes compromise safety.

  • Static Neutralization: Use an ionizing fan or anti-static gun inside the balance enclosure. Rationale: Zwitterionic compounds are highly prone to static charge, causing powder to disperse unexpectedly.

Phase B: Weighing (The Critical Step)
  • Place the receiving vessel inside the hood before opening the chemical container.

  • Open the container. Do not place the lid on the hood surface (cross-contamination risk); hold it or place it on a clean wipe.

  • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.

  • Wipe the exterior of the receiving vessel with a damp Kimwipe before removing it from the hood.

Phase C: Cleanup & Deactivation
  • Dry Clean: Sweep up any visible powder with a brush/pan dedicated to hazardous waste.

  • Wet Clean: Wipe surfaces with 10% Aqueous Acetic Acid (if the spill is amine-heavy) or Sodium Bicarbonate (if acid-heavy). For this specific zwitterion, a simple soap and water wash is usually effective due to its solubility profile.

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping the chemical residue.

Disposal & Environmental Compliance

  • Solid Waste: Dispose of in "Hazardous Solid Waste" container. Label as "Irritant - Organic Solid."

  • Liquid Waste:

    • If dissolved in organic solvent: "Organic Solvent Waste."

    • If in aqueous buffer: "Aqueous Waste" (Check pH before disposal).

  • Container Disposal: Triple rinse empty containers with a suitable solvent (e.g., Methanol) before discarding or recycling.

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Note: Amine/Acid functionalities can cause rapid pH changes in the eye.

  • Skin Contact: Wash with soap and copious amounts of water.[2] Do not use ethanol (this may increase absorption).

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4][5] National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[6] United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.[7][8] ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.